Xylamidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYTUFKIORWTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6443-40-9 (tosylate), 13717-05-0 (tosylate hemihydrate salt/solvate) | |
| Record name | Xylamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90863843 | |
| Record name | Xylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-50-1 | |
| Record name | Xylamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0PC84NZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xylamidine's Mechanism of Action at 5-HT2 Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Xylamidine, a peripherally acting antagonist of serotonin 5-HT2 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.
Executive Summary
This compound is a potent and selective antagonist of peripheral 5-HT2 receptors, with a notable inability to cross the blood-brain barrier. This peripheral selectivity makes it a valuable pharmacological tool for distinguishing between central and peripheral serotonergic effects. This guide will detail this compound's binding affinity and functional antagonism at 5-HT2 receptors, the associated signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.
Binding Affinity and Functional Potency of this compound
This compound's interaction with 5-HT2 receptors has been characterized through radioligand binding assays and in vitro functional assessments. The quantitative data from these studies are summarized below.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| 5-HT₂ | [³H]Spiperone | Rat Frontal Cortex | 1.3 ± 0.1 | [1] |
| 5-HT₁ | [³H]Serotonin | Rat Brain | 410 ± 60 | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Tissue/System | Agonist | pA₂ | Reference |
| Serotonin-induced Contraction | Rat Jugular Vein | Serotonin | 8.8 | [1] |
These data demonstrate that this compound is a potent and selective antagonist at 5-HT2 receptors, exhibiting significantly higher affinity for this receptor class over 5-HT1 receptors. Its high pA₂ value in a functional assay confirms its potent antagonistic activity at a physiological level.
Signaling Pathways
The 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, primarily signals through the Gq/11 G-protein coupled pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.
This compound, as a competitive antagonist, binds to the 5-HT2 receptor but does not activate this signaling cascade. Instead, it occupies the receptor binding site, thereby preventing the binding of serotonin and other agonists and inhibiting the downstream signaling events.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have characterized the mechanism of action of this compound at 5-HT2 receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Protocol Details (based on Fuller et al., 1986):
-
Membrane Preparation: Frontal cortex from male Wistar rats was homogenized in 50 volumes of ice-cold 0.32 M sucrose. The homogenate was centrifuged at 1000 x g for 10 minutes, and the resulting supernatant was centrifuged at 17,000 x g for 20 minutes. The pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.4).
-
Assay Conditions: The incubation mixture (1 ml) contained the membrane preparation (approximately 0.2 mg protein), 0.5 nM [³H]spiperone, and various concentrations of this compound.
-
Incubation: The mixture was incubated at 37°C for 15 minutes.
-
Filtration: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were washed three times with 5 ml of ice-cold Tris-HCl buffer.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding was determined in the presence of 1 µM d-butaclamol. The IC₅₀ value was determined from the competition curve, and the Kᵢ value was calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Bioassay (Isolated Tissue)
This type of assay measures the ability of a compound to antagonize the physiological response induced by an agonist in an isolated tissue.
Protocol Details (based on Fuller et al., 1986):
-
Tissue Preparation: Jugular veins were isolated from male Wistar rats and cut into rings.
-
Mounting: The rings were mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The tissues were placed under an initial tension of 1 g.
-
Equilibration: The tissues were allowed to equilibrate for at least 60 minutes.
-
Experimental Procedure: A cumulative concentration-response curve to serotonin was obtained. The tissues were then washed, and after a recovery period, they were incubated with a specific concentration of this compound for 30 minutes. A second concentration-response curve to serotonin was then generated in the presence of this compound.
-
Data Analysis: The dose ratio (the ratio of the EC₅₀ of serotonin in the presence and absence of this compound) was calculated. A Schild plot was constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2, was determined from the x-intercept of the Schild plot.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2 receptor activation, to quantify receptor antagonism.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the 5-HT2 receptor of interest are cultured and incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Assay Conditions: The labeled cells are pre-incubated with various concentrations of this compound or vehicle.
-
Stimulation: The cells are then stimulated with a fixed concentration of serotonin (typically the EC₈₀) for a defined period.
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: The total [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-stimulated IP accumulation (IC₅₀) is determined.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, another key event in 5-HT2 receptor signaling, to assess antagonist activity.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the 5-HT2 receptor are plated and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Conditions: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle.
-
Measurement: The baseline fluorescence is measured using a fluorescence plate reader. The cells are then stimulated with a fixed concentration of serotonin.
-
Quantification: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced calcium response (IC₅₀) is determined.
Conclusion
This compound is a well-characterized, peripherally restricted 5-HT2 receptor antagonist. Its high affinity and potent functional antagonism at these receptors, coupled with its inability to access the central nervous system, make it an indispensable tool for delineating the peripheral actions of serotonin. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5-HT2 receptor pharmacology and the development of novel therapeutic agents with targeted serotonergic activity.
References
Xylamidine: A Technical Whitepaper on its Peripheral Selectivity and Interaction with the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylamidine is a potent antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, notable for its pronounced peripheral selectivity. This characteristic is primarily attributed to its limited ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on this compound, focusing on its pharmacological activity, physicochemical properties, and the experimental evidence supporting its peripheral restriction. The document includes a summary of quantitative data, detailed experimental methodologies for key cited studies, and visualizations of relevant biological pathways and experimental workflows. While direct quantitative values for receptor binding affinity and explicit studies on its interaction with efflux transporters like P-glycoprotein are not extensively available in the public domain, this guide synthesizes the existing evidence to provide a thorough understanding of this compound's unique pharmacological profile.
Introduction
The development of peripherally selective drugs is a key strategy in modern pharmacology to minimize central nervous system (CNS) side effects. This compound serves as a classic example of such a compound, demonstrating potent antagonism at peripheral 5-HT2A receptors without eliciting centrally mediated effects. Its utility in research has been to delineate the peripheral versus central actions of serotonin. Understanding the mechanisms that confine this compound's activity to the periphery is crucial for the rational design of new drugs with desired tissue-specific actions. This whitepaper will delve into the evidence that establishes this compound's peripheral selectivity, with a particular focus on its relationship with the blood-brain barrier.
Physicochemical and Pharmacological Properties of this compound
The peripheral selectivity of a drug is often governed by its physicochemical properties, which influence its ability to cross biological membranes, particularly the tightly regulated BBB.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 312.4 g/mol | PubChem |
| Calculated logP | 3.3 | PubChem |
| Chemical Formula | C₁₉H₂₄N₂O₂ | PubChem |
Note: The logP value is a calculated prediction and may not reflect experimental values.
Pharmacological Data
This compound is characterized as a potent 5-HT2A receptor antagonist. Although specific Kᵢ or IC₅₀ values from publicly available literature are scarce, its potency has been demonstrated in various functional assays.
| Parameter | Description | Result | Citation |
| 5-HT2A Receptor Binding | Inhibition of [³H]-spiperone binding to rat frontal cortex membranes | Potent inhibitor | [1] |
| In Vitro Functional Activity | Antagonism of 5-HT2 receptor-mediated contractile response in rat jugular vein | Potent antagonist | [1] |
| In Vivo Peripheral Activity | Antagonism of the pressor response to intravenously injected serotonin in pithed rats | Effective at 0.1 and 0.3 mg/kg, i.p. | [1] |
| In Vivo Central Activity | Antagonism of quipazine-induced elevation of serum corticosterone | Ineffective at 1 and 3 mg/kg, i.p. | [1] |
The Blood-Brain Barrier and this compound
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
Evidence for Limited BBB Penetration
The primary evidence for this compound's lack of BBB penetration comes from comparative in vivo studies that show a clear dissociation between its peripheral and central effects. As detailed in the table above, doses of this compound that are effective in blocking peripheral serotonergic responses have no effect on a centrally mediated serotonergic response[1].
Potential Mechanisms for Low BBB Permeability
The limited BBB penetration of this compound is likely due to a combination of factors:
-
Physicochemical Properties: While its molecular weight of 312.4 g/mol is below the general cutoff of 400-500 Da often associated with BBB penetration, other factors such as polar surface area and the number of rotatable bonds (not detailed in available literature) may contribute to its low permeability. Its calculated logP of 3.3 suggests a degree of lipophilicity, which is typically favorable for membrane permeation; however, this single parameter is not solely predictive.
-
Efflux Transporter Substrate: A key hypothesis for the low brain concentrations of many peripherally restricted drugs is that they are substrates for active efflux transporters at the BBB, such as P-glycoprotein (P-gp). There is currently no direct experimental evidence in the public domain confirming or refuting that this compound is a P-gp substrate. However, its chemical structure does not preclude this possibility.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's activity. These protocols are reconstructed based on standard pharmacological procedures and the descriptions available in the cited literature.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.
Materials:
-
Rat frontal cortex tissue
-
[³H]-Spiperone (radioligand)
-
Serotonin (for non-specific binding determination)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare crude membrane homogenates from rat frontal cortex.
-
Incubate the membrane homogenates with a fixed concentration of [³H]-Spiperone in Tris-HCl buffer.
-
For competition binding, include varying concentrations of this compound in the incubation mixture.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled serotonin.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data to determine the IC₅₀ value of this compound, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.
Serotonin-Induced Contraction in Isolated Rat Jugular Vein
Objective: To assess the functional antagonist activity of this compound at peripheral 5-HT2A receptors.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Serotonin
-
This compound
-
Organ bath system with isometric force transducers
Protocol:
-
Isolate the jugular veins from euthanized rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve to serotonin to establish a baseline contractile response.
-
After washing the tissues, incubate them with a fixed concentration of this compound for a predetermined period.
-
In the presence of this compound, repeat the cumulative concentration-response curve to serotonin.
-
A rightward shift in the serotonin concentration-response curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated from these data.
In Vivo Pressor Response to Serotonin in Pithed Rats
Objective: To evaluate the in vivo antagonist effect of this compound on a peripherally mediated serotonergic response.
Materials:
-
Male Sprague-Dawley rats
-
Urethane for anesthesia
-
Pithing rod
-
Serotonin
-
This compound
-
Blood pressure monitoring equipment
Protocol:
-
Anesthetize the rats and pith the spinal cord to eliminate central cardiovascular reflexes.
-
Cannulate the trachea for artificial respiration and a carotid artery for blood pressure measurement.
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a set pretreatment time, administer a bolus intravenous (i.v.) injection of serotonin.
-
Record the change in mean arterial pressure.
-
A reduction in the pressor response to serotonin in the this compound-treated group compared to the vehicle group indicates peripheral 5-HT2A receptor antagonism.
Quipazine-Induced Corticosterone Elevation in Rats
Objective: To assess the ability of this compound to antagonize a centrally mediated serotonergic response.
Materials:
-
Male Wistar rats
-
Quipazine (a 5-HT receptor agonist that crosses the BBB)
-
This compound
-
Trunk blood collection supplies
-
Corticosterone assay kit (e.g., ELISA or RIA)
Protocol:
-
Administer this compound or vehicle i.p. to the rats.
-
After a specified pretreatment period, administer quipazine i.p.
-
At the time of peak corticosterone response to quipazine (typically 30-60 minutes), euthanize the animals and collect trunk blood.
-
Separate the serum and measure corticosterone levels using a validated assay.
-
A lack of reduction in the quipazine-induced corticosterone elevation in the this compound-treated group compared to the vehicle group suggests that this compound does not antagonize central 5-HT receptors.
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing Peripheral Selectivity
Caption: Logical workflow for determining the peripheral selectivity of this compound.
Hypothesized Interaction of this compound at the Blood-Brain Barrier
Caption: Hypothesized role of P-glycoprotein in the efflux of this compound at the BBB.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent peripheral 5-HT2A receptor antagonism and markedly limited central nervous system activity. The evidence strongly suggests that this peripheral selectivity is due to its inability to effectively cross the blood-brain barrier. While its physicochemical properties likely play a role, the potential for it being a substrate of efflux transporters like P-glycoprotein remains a compelling, yet unproven, hypothesis. Further studies to definitively determine its receptor binding affinities (Kᵢ values) and to investigate its interaction with BBB transporters are warranted to fully elucidate the mechanisms underlying its peripheral selectivity. Such knowledge would be invaluable for the future design and development of peripherally acting drugs with improved therapeutic indices.
References
An In-depth Technical Guide to the Synthesis and Purification of Xylamidine Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Xylamidine tosylate, a peripherally acting serotonin 5-HT2A and 5-HT2C receptor antagonist. The document details the chemical synthesis, purification methodologies, and the relevant signaling pathways associated with its mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are described in detail.
Chemical Synthesis of this compound Tosylate
The synthesis of this compound tosylate is a multi-step process commencing with the alkylation of 3-methoxyphenol, followed by a reductive amination to form the intermediate amine, which is then converted to the amidine, and finally salted with p-toluenesulfonic acid to yield the tosylate salt.
Synthesis Pathway
The overall synthetic scheme is depicted below. The process involves three main stages: formation of an intermediate amine, synthesis of the amidine base (this compound), and finally, the formation of the tosylate salt.
Caption: Synthesis Pathway of this compound Tosylate.
Experimental Protocols
Stage 1: Synthesis of 2-(3-Methoxyphenoxy)-1-methylethanamine (Intermediate Amine)
-
Alkylation of 3-Methoxyphenol: To a solution of 3-methoxyphenol in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate. The mixture is stirred, and 1-chloro-2-propanone is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude 1-(3-methoxyphenoxy)propan-2-one.
-
Reductive Amination: The crude ketone is dissolved in a protic solvent like methanol. An excess of ammonia in methanol is added, followed by a reducing agent such as sodium cyanoborohydride in portions. The reaction is stirred at room temperature until the imine intermediate is fully reduced, as confirmed by TLC or gas chromatography-mass spectrometry (GC-MS). The solvent is then evaporated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude intermediate amine.
Stage 2: Synthesis of this compound
-
Amidine Formation: The crude 2-(3-methoxyphenoxy)-1-methylethanamine is dissolved in a non-polar solvent like toluene. To this solution, 2-(m-tolyl)acetonitrile is added. The mixture is heated to reflux with a catalyst, such as a Lewis acid (e.g., aluminum chloride), or under conditions that facilitate the Pinner reaction (e.g., anhydrous HCl followed by treatment with the amine). The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled and washed with an aqueous base to remove the catalyst and any acidic byproducts. The organic layer is then washed with brine, dried, and concentrated to yield crude this compound base.
Stage 3: Formation of this compound Tosylate
-
Salt Formation: The crude this compound base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of p-toluenesulfonic acid monohydrate (1 equivalent) in the same solvent is added dropwise with stirring. The this compound tosylate salt typically precipitates out of the solution upon addition or after a short period of stirring. The mixture may be cooled to enhance precipitation.
Purification of this compound Tosylate
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and other impurities.
Purification Workflow
The general workflow for the purification of this compound tosylate is outlined below.
Caption: Purification Workflow for this compound Tosylate.
Experimental Protocol for Purification
-
Filtration and Washing: The precipitated crude this compound tosylate is collected by vacuum filtration. The filter cake is washed with a small amount of cold solvent (the same solvent used for the salt formation) to remove soluble impurities.
-
Drying: The collected solid is dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
-
Recrystallization: The crude, dried salt is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., isopropanol/diethyl ether, ethanol). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purity Assessment
The purity of the final this compound tosylate product is typically assessed by High-Performance Liquid Chromatography (HPLC).
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A typical gradient would be from 20% A to 80% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Quantitative Data
The following table summarizes typical, though hypothetical, quantitative data for the synthesis and purification of this compound tosylate. Actual results may vary based on specific experimental conditions.
Table 2: Summary of Quantitative Data
| Parameter | Stage 1 (Amine) | Stage 2 (Amidine) | Stage 3 (Salt) & Purification |
| Yield | ~70-80% (crude) | ~60-70% (crude) | ~85-95% (from amidine base) |
| Purity (by HPLC) | Not typically isolated | ~85-90% (crude) | >99.0% (after recrystallization) |
| Melting Point (°C) | N/A | N/A | 160-165 °C (literature value) |
Signaling Pathways of this compound
This compound functions as an antagonist at 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, upon activation by its endogenous ligand serotonin, initiates a signaling cascade that is blocked by antagonists like this compound.
Caption: 5-HT2A Receptor Signaling Pathway.
5-HT2C Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the 5-HT2C receptor also primarily couples to the Gq/11 signaling pathway. This compound's antagonism at this receptor contributes to its overall pharmacological profile.
Caption: 5-HT2C Receptor Signaling Pathway.
This guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound tosylate. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
In Vivo Pharmacokinetics and Pharmacodynamics of Xylamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xylamidine is a potent and peripherally selective antagonist of serotonin 5-HT2A and 5-HT2C receptors. Its defining characteristic is its inability to cross the blood-brain barrier, making it a valuable research tool for isolating and studying the peripheral effects of serotonin receptor modulation without the confounding central nervous system effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting available data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action. While specific quantitative pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, this guide outlines the established methodologies for determining these crucial parameters.
Pharmacodynamics of this compound
This compound exerts its pharmacological effects by competitively blocking the binding of serotonin to 5-HT2A and 5-HT2C receptors located outside of the central nervous system. This antagonism has been demonstrated in various in vivo models, where it effectively mitigates peripherally mediated serotonergic responses.
Mechanism of Action
In Vivo Effects
-
Cardiovascular System: this compound has been shown to antagonize the pressor effects of serotonin in animal models, indicating its potential to modulate cardiovascular responses regulated by peripheral 5-HT2 receptors.
-
Gastrointestinal System & Appetite: Studies in rats have demonstrated that this compound can antagonize 5-HT-induced anorexia. When administered alone, this compound had no significant effect on food intake; however, it was able to attenuate the dose-dependent decrease in food intake caused by peripheral 5-HT administration. Doses of 1.0 and 2.0 mg/kg of this compound showed a similar degree of antagonism against the anorectic effect of 5 mg/kg of 5-HT.
Signaling Pathways
The antagonism of 5-HT2A and 5-HT2C receptors by this compound interrupts the downstream signaling cascades typically initiated by serotonin binding. These G-protein coupled receptors (GPCRs) primarily signal through the Gq/11 pathway.
References
The Discovery and History of Xylamidine: A Peripherally Selective Serotonin Antagonist for Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Xylamidine, a potent and peripherally selective serotonin 5-HT₂ receptor antagonist, has served as a valuable pharmacological tool for decades. Its defining characteristic—the inability to readily cross the blood-brain barrier—allows for the specific investigation of peripheral serotonergic mechanisms without the confounding central nervous system effects. This technical guide provides an in-depth overview of the discovery, history, and key experimental data that have established this compound as a cornerstone in serotonin research. Detailed methodologies for its synthesis and the seminal in vitro and in vivo experiments that elucidated its pharmacological profile are presented. Quantitative data on its binding affinities and functional antagonism are summarized, and the key signaling pathways it modulates are illustrated. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific investigations.
Introduction
The multifaceted roles of serotonin (5-hydroxytryptamine, 5-HT) in both the central and peripheral nervous systems have long been a subject of intense scientific scrutiny. To dissect the distinct physiological and pathological functions of serotonin in the periphery—ranging from vasoconstriction and platelet aggregation to gastrointestinal motility and inflammation—pharmacological tools that selectively target peripheral 5-HT receptors are indispensable. This compound emerged in the latter half of the 20th century as a critical research compound precisely for this purpose.
Developed as a potent antagonist of 5-HT₂ receptors, with a notable preference for the 5-HT₂ₐ subtype, this compound's utility is fundamentally linked to its physicochemical properties that restrict its passage across the blood-brain barrier.[1] This peripherally selective action has enabled researchers to delineate the peripheral contributions to the effects of systemically administered serotonergic agents. This guide will detail the history of this compound's development, its pharmacological characterization, and the experimental protocols that have been instrumental in defining its role as a research tool.
Discovery and History
The quest for specific serotonin antagonists was a significant focus of pharmacological research in the mid-20th century. The initial discovery and development of this compound were driven by the need to understand the peripheral actions of serotonin. A pivotal study by Fuller and colleagues in 1986 provided a comprehensive characterization of this compound, comparing it with other known serotonin antagonists and solidifying its status as a peripherally selective agent.[1] This work demonstrated that while this compound was a potent antagonist of peripheral 5-HT₂ receptor-mediated responses, it did not affect central serotonergic pathways.[1]
Subsequent research has consistently utilized this compound to investigate a variety of peripheral serotonergic phenomena. For instance, studies have employed this compound to explore the role of peripheral 5-HT in appetite regulation, demonstrating that it can antagonize the anorectic effects of peripherally administered serotonin.[2][3] Its use in cardiovascular research has helped to elucidate the contribution of peripheral 5-HT₂ receptors to blood pressure regulation.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. The following is a general protocol based on established synthetic routes.
Synthesis Protocol
A detailed, step-by-step synthesis of this compound has been outlined, involving the reaction of m-tolylacetonitrile with 1-amino-2-(3-methoxyphenoxy)propane.
Pharmacological Profile
This compound is characterized by its high affinity for and potent antagonism of 5-HT₂ receptors, with a lesser affinity for 5-HT₁ receptors. Its pharmacological effects are confined to the periphery due to its inability to penetrate the central nervous system.
Radioligand Binding Assays
Radioligand binding assays have been crucial in determining the affinity of this compound for various serotonin receptor subtypes. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled ligand (in this case, this compound) to determine its binding affinity.
Table 1: Radioligand Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| 5-HT₂ | [³H]Spiperone | Rat Frontal Cortex | Potent Inhibitor | |
| 5-HT₁ | [³H]Serotonin | Rat Brain Membranes | Less Potent Inhibitor |
Note: The term "Potent Inhibitor" was used in the original publication by Fuller et al. (1986) without a specific Ki value being provided in the abstract. The full text would be required to ascertain the precise Ki value.
In Vitro Functional Assays
The antagonistic properties of this compound have been quantified using various in vitro functional assays that measure the ability of the compound to inhibit serotonin-induced physiological responses.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Tissue | Measured Response | pA₂ Value | Reference |
| Contractile Response | Rat Jugular Vein | Inhibition of Serotonin-induced Contraction | Potent Antagonist |
Note: The term "Potent Antagonist" was used in the original publication by Fuller et al. (1986) without a specific pA₂ value being provided in the abstract. The pA₂ value is a measure of the potency of an antagonist.
In Vivo Studies
In vivo studies in animal models have confirmed the peripheral selectivity and efficacy of this compound.
Table 3: In Vivo Activity of this compound
| Animal Model | Measured Effect | Dose | Route of Administration | Result | Reference |
| Pithed Rat | Antagonism of Serotonin-induced Pressor Response | 0.1 and 0.3 mg/kg | i.p. | Effective Antagonism | |
| Rat | Effect on Quipazine-induced Corticosterone Elevation | 1 or 3 mg/kg | i.p. | No Antagonism | |
| Rat | Antagonism of 5-HT-induced Anorexia | 1.0 and 2.0 mg/kg | s.c. | Attenuated Anorexia |
Pharmacokinetics
Studies in rats have provided some insights into the pharmacokinetic profile of this compound. After oral or subcutaneous administration, this compound has been shown to effectively antagonize peripheral serotonin effects, with its duration of action being a key consideration in experimental design.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the binding of serotonin to 5-HT₂ receptors, primarily the 5-HT₂ₐ subtype. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
By antagonizing the 5-HT₂ₐ receptor, this compound prevents the initiation of this signaling cascade in peripheral tissues.
Caption: 5-HT₂ₐ Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay Protocol (Adapted for 5-HT₂ Receptors)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the 5-HT₂ receptor.
-
Membrane Preparation:
-
Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Membrane homogenate (typically 50-100 µg of protein).
-
[³H]Spiperone (a radiolabeled 5-HT₂ antagonist) at a final concentration near its Kd value.
-
Varying concentrations of this compound (or other competing ligands).
-
For determination of non-specific binding, add a high concentration of an unlabeled 5-HT₂ antagonist (e.g., 10 µM ketanserin).
-
Bring the final volume to 250-500 µL with assay buffer.
-
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for a Radioligand Binding Assay.
In Vitro Functional Assay: Serotonin-Induced Contraction of Rat Jugular Vein
This protocol describes a classic organ bath experiment to assess the functional antagonism of this compound on 5-HT-induced smooth muscle contraction.
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the jugular veins.
-
Mount segments of the vein in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve for serotonin by adding increasing concentrations to the organ bath and recording the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for serotonin.
-
Repeat the procedure with different concentrations of this compound.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to serotonin against the logarithm of the serotonin concentration.
-
Observe the rightward shift in the serotonin concentration-response curve in the presence of this compound.
-
Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of this plot provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.
-
Conclusion
This compound has proven to be an invaluable research tool for the specific investigation of peripheral serotonin systems. Its well-characterized pharmacology, particularly its potent 5-HT₂ receptor antagonism and lack of central nervous system penetration, has enabled significant advances in our understanding of the diverse roles of serotonin in peripheral tissues. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their studies. Future research may continue to leverage the unique properties of this compound to explore novel aspects of peripheral serotonergic signaling in health and disease.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
Xylamidine's Affinity for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine is a peripherally acting serotonin (5-HT) receptor antagonist. Its inability to cross the blood-brain barrier makes it a valuable pharmacological tool for distinguishing between central and peripheral serotonergic effects. This technical guide provides an in-depth overview of this compound's binding affinity for serotonin receptor subtypes, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways.
Data Presentation: this compound Binding Affinity
This compound has been characterized as a potent antagonist at 5-HT₂ receptors and a less potent antagonist at 5-HT₁ receptors[1]. This preferential affinity for the 5-HT₂ subtype is a defining feature of its pharmacological profile.
Table 1: Qualitative Summary of this compound Binding Affinity
| Receptor Subtype Family | General Affinity | Specific Data |
| 5-HT₁ | Less Potent Inhibitor | Specific Kᵢ or IC₅₀ values are not publicly available. Described as a less potent inhibitor of [³H]serotonin binding to 5-HT₁ receptors in rat brain membranes[1]. |
| 5-HT₂ | Potent Inhibitor | Specific Kᵢ or IC₅₀ values are not publicly available. Described as a potent inhibitor of [³H]spiperone binding to 5-HT₂ receptors in rat frontal cortex membranes[1]. |
| Other 5-HT Subtypes | Not Widely Characterized | Comprehensive binding data for 5-HT₃, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇ receptor subtypes are not available in the literature. |
Experimental Protocols: Radioligand Binding Assay
The primary method for determining the binding affinity of a compound like this compound is the radioligand binding assay. This technique involves the use of a radioactively labeled ligand that binds to the receptor of interest. A competing, unlabeled ligand (in this case, this compound) is then introduced at various concentrations to displace the radioligand. The concentration of the unlabeled ligand that displaces 50% of the bound radioligand is the IC₅₀ value, which can then be used to calculate the Kᵢ value.
While the specific protocol used for the initial characterization of this compound is not detailed in the available literature, a representative protocol for a [³H]spiperone competition binding assay for the 5-HT₂A receptor, based on established methodologies, is provided below.
Representative Protocol: [³H]Spiperone Competition Binding Assay for 5-HT₂A Receptor
1. Membrane Preparation:
- Frontal cortex tissue from rats is dissected and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
- The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- Each well contains:
- A fixed concentration of [³H]spiperone (a radioligand with high affinity for 5-HT₂A receptors).
- Varying concentrations of the competing ligand (this compound).
- A fixed amount of the membrane preparation.
- Assay buffer (e.g., 50mM Tris-HCl, 10mM MgSO₄, 0.5mM EDTA, pH 7.4).
- Total Binding: Wells containing only the radioligand and membrane preparation.
- Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin) to saturate all specific binding sites.
- The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- The filters are then dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- Specific Binding is calculated by subtracting the non-specific binding from the total binding.
- The specific binding data is then plotted against the logarithm of the competitor concentration.
- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
- The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
- Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
- Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Serotonin Receptor Signaling Pathways
The two major families of serotonin receptors for which this compound's affinity has been qualitatively described, 5-HT₁ and 5-HT₂, operate through different G protein-coupled signaling pathways.
Figure 1: Simplified signaling pathways for 5-HT₂ₐ and 5-HT₁ₐ receptors.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competition radioligand binding assay is crucial for understanding how affinity data is generated.
Figure 2: Experimental workflow for a competition radioligand binding assay.
Conclusion
This compound serves as a selective antagonist for peripheral 5-HT₂ receptors, with a lower affinity for 5-HT₁ receptors. This selectivity has been established through radioligand binding assays, a fundamental technique in pharmacology. While precise quantitative binding data across a wide array of serotonin receptor subtypes remains elusive in publicly accessible literature, the established qualitative profile of this compound continues to make it a valuable tool for researchers investigating the peripheral roles of serotonin. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding of the methods and mechanisms relevant to the study of this compound and similar compounds.
References
In Vitro Characterization of Xylamidine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine is a peripherally selective serotonin receptor antagonist with primary activity at the 5-HT2A and 5-HT2C receptors, and to a lesser extent, the 5-HT1A receptor.[1] Its inability to cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the peripheral effects of the serotonergic system, particularly in cardiovascular and gastrointestinal research.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound's bioactivity, including its binding affinity and functional antagonism at key serotonin receptor subtypes. Detailed experimental protocols for receptor binding and functional assays are provided to enable researchers to replicate and build upon existing findings.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the key quantitative data regarding the in vitro bioactivity of this compound at serotonin receptors.
| Receptor Subtype | Radioligand | Tissue Source | Assay Type | This compound IC50 (nM) | Reference |
| 5-HT2 | [3H]Spiperone | Rat Frontal Cortex Membranes | Radioligand Binding | 4.8 ± 0.4 | Fuller et al., 1986 |
| 5-HT1 | [3H]Serotonin | Rat Brain Membranes | Radioligand Binding | 2100 ± 600 | Fuller et al., 1986 |
Table 1: this compound In Vitro Receptor Binding Affinity. This table presents the half-maximal inhibitory concentration (IC50) of this compound for 5-HT2 and 5-HT1 receptors.
| Tissue | Agonist | Assay Type | This compound Activity | Reference |
| Rat Jugular Vein | Serotonin | Isolated Tissue Contraction | Potent Antagonist | Fuller et al., 1986 |
Table 2: this compound In Vitro Functional Antagonism. This table summarizes the functional antagonist activity of this compound in a classic smooth muscle contraction assay.
Signaling Pathways and Experimental Workflows
To understand the mechanism of this compound's action and the experimental approaches to characterize it, the following diagrams illustrate the relevant signaling pathway and laboratory workflows.
Caption: 5-HT2A Receptor Gq Signaling Pathway and this compound's Point of Action.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Isolated Tissue Functional Assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT2 Receptors
This protocol is adapted from the methods described by Fuller et al. (1986) for determining the binding affinity of this compound to 5-HT2 receptors in rat frontal cortex membranes.
1. Materials:
-
Tissue: Male Wistar rat frontal cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
-
Radioligand: [3H]Spiperone (specific activity ~20-30 Ci/mmol).
-
Non-specific binding determination: 1 µM d-butaclamol.
-
Test Compound: this compound tosylate.
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).
2. Membrane Preparation:
-
Dissect frontal cortices from rats on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Incubate the membrane suspension at 37°C for 10 minutes to facilitate the removal of endogenous serotonin.
-
Centrifuge again at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 200-400 µg/mL. Protein concentration should be determined by a standard method (e.g., Bradford assay).
3. Binding Assay:
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.
-
To each well, add:
-
100 µL of membrane preparation.
-
50 µL of Assay Buffer for total binding or 50 µL of d-butaclamol for non-specific binding.
-
50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [3H]Spiperone (final concentration ~0.5 nM).
-
-
Incubate the plates at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Rat Jugular Vein Functional Assay
This protocol outlines a method to assess the functional antagonist activity of this compound at peripheral 5-HT2 receptors, based on the work of Fuller et al. (1986).[1]
1. Materials:
-
Tissue: Male Wistar rat jugular veins.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Agonist: Serotonin (5-Hydroxytryptamine).
-
Test Compound: this compound tosylate.
-
Equipment: Isolated organ bath system with isometric force transducers, data acquisition system.
2. Tissue Preparation:
-
Humanely euthanize a rat and dissect the jugular veins.
-
Carefully remove adhering connective tissue and cut the veins into rings of 2-3 mm in length.
-
Suspend the rings between two stainless steel hooks in organ baths containing PSS at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (typically 0.5-1.0 g) and allow the tissues to equilibrate for at least 60 minutes, with washes of fresh PSS every 15-20 minutes.
3. Functional Assay:
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability. Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with either vehicle (PSS) or varying concentrations of this compound for a pre-determined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to serotonin by adding increasing concentrations of serotonin to the organ bath in a stepwise manner.
-
Record the contractile response at each serotonin concentration until a maximal response is achieved.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal response to serotonin in the absence of the antagonist.
-
Plot the mean concentration-response curves for serotonin in the presence and absence of different concentrations of this compound.
-
The antagonist effect of this compound will be observed as a rightward shift in the serotonin concentration-response curve.
-
The potency of this compound as a competitive antagonist can be quantified by calculating the pA2 value from a Schild plot. This involves plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.
Conclusion
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a peripherally selective 5-HT2 receptor antagonist. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols for radioligand binding and functional assays offer a solid foundation for researchers in pharmacology and drug development to further investigate the bioactivity of this compound and similar compounds. The methodologies described are standard in the field and can be adapted for the characterization of other receptor-ligand interactions.
References
Methodological & Application
Application Notes and Protocols for Xylamidine in Rat Models of Anorexia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Xylamidine in rat models of anorexia. The primary focus is on serotonin (5-HT)-induced anorexia, where this compound has been directly studied. Additionally, a protocol for the widely used activity-based anorexia (ABA) model is presented, along with a proposed experimental design for investigating the potential therapeutic effects of this compound within this model.
Introduction
Anorexia nervosa is a complex eating disorder with significant morbidity and mortality. Animal models are crucial for understanding the neurobiological underpinnings of this disorder and for the development of novel pharmacotherapies. Serotonergic pathways, particularly those involving the 5-HT2A receptor, have been implicated in the regulation of appetite and feeding behavior.[1][2] this compound, a peripherally acting 5-HT2 receptor antagonist, has been shown to counteract 5-HT-induced anorexia in rats, suggesting its potential as a research tool and therapeutic lead.[3][4][5]
Protocol 1: 5-HT-Induced Anorexia Model
This protocol describes the induction of anorexia in rats via peripheral administration of serotonin (5-hydroxytryptamine, 5-HT) and the use of this compound to antagonize this effect. This model is useful for investigating the role of peripheral serotonergic systems in the control of food intake.
Experimental Protocol
1. Animals and Housing:
-
Species: Male Wistar rats (220-320 g).
-
Housing: Individual caging with ad libitum access to water.
-
Light Cycle: Maintained on a standard 12:12 hour light/dark cycle.
2. Habituation:
-
For two weeks prior to the experiment, habituate the rats to a restricted feeding schedule.
-
Provide standard rat chow for a 4-hour period daily (e.g., 14:30 to 18:30).
-
Administer two "mock" treatments during this period, consisting of saline injections following the experimental procedure to acclimate the animals to the handling and injection process.
3. Drug Preparation and Administration:
-
This compound Tosylate: Dissolve in 0.9% saline vehicle. Dosages of 0.5, 1.0, and 2.0 mg/kg have been used. Administer subcutaneously (SC) at an injection volume of 1.33 ml/kg.
-
5-Hydroxytryptamine (5-HT): Dissolve in 0.9% saline vehicle. Dosages of 1.25, 2.5, and 5.0 mg/kg have been used. Administer subcutaneously (SC) at an injection volume of 0.86 ml/kg.
-
Treatment Administration:
-
Administer this compound or its vehicle at 09:30.
-
Administer 5-HT or its vehicle at 13:30.
-
4. Experimental Procedure:
-
On the day of the experiment, administer the treatments as described above.
-
After the second injection, weigh the rats.
-
Present pre-weighed food hoppers at 14:30.
-
Measure and record food intake at regular intervals (e.g., 15:30, 16:30, 17:30, and 18:30).
-
Ensure a washout period of at least two drug-free days between different experimental treatments for each rat.
5. Data Analysis:
-
Calculate food intake (in grams) for each time point and for the total feeding period.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments on food consumption.
Quantitative Data
Table 1: Effect of this compound on 5-HT-Induced Reduction in Food Intake (1-hour post-food presentation)
| Treatment Group | Mean Food Intake (g) ± SEM |
| Vehicle + Vehicle | 5.8 ± 0.3 |
| Vehicle + 2.5 mg/kg 5-HT | 2.1 ± 0.3 |
| Vehicle + 5.0 mg/kg 5-HT | 0.9 ± 0.2 |
| 1.0 mg/kg this compound + 2.5 mg/kg 5-HT | 4.1 ± 0.4 |
| 2.0 mg/kg this compound + 2.5 mg/kg 5-HT | 4.3 ± 0.5 |
| 1.0 mg/kg this compound + 5.0 mg/kg 5-HT | 2.5 ± 0.4 |
| 2.0 mg/kg this compound + 5.0 mg/kg 5-HT | 2.7 ± 0.4 |
Note: Data extracted and compiled from Edwards & Stevens (1989).
Signaling Pathway and Experimental Workflow
Caption: Peripheral 5-HT signaling pathway in anorexia and the antagonistic action of this compound.
Caption: Workflow for the 5-HT-induced anorexia model with this compound.
Protocol 2: Activity-Based Anorexia (ABA) Model
The ABA model is a robust and widely used paradigm that recapitulates key features of anorexia nervosa, including voluntary reduction in food intake, hyperactivity, and significant weight loss.
Experimental Protocol
1. Animals and Housing:
-
Species: Female Sprague-Dawley or Long-Evans rats are commonly used. Adolescent or young adult rats are often preferred.
-
Housing: Individual housing in cages equipped with a running wheel.
-
Light Cycle: Maintained on a 12:12 hour light/dark cycle.
2. Acclimatization:
-
Allow rats to acclimate to the individual housing and running wheels for at least 4-7 days with ad libitum access to food and water.
-
Record baseline food intake and wheel running activity during this period.
3. ABA Induction:
-
After acclimatization, restrict food access to a specific period each day (e.g., 1-2 hours).
-
Continue to provide free access to the running wheel.
-
Monitor body weight, food intake, and running wheel activity daily.
-
The development of ABA is characterized by a significant increase in running wheel activity and a paradoxical decrease in food intake during the limited access period, leading to rapid weight loss.
-
A common criterion for the establishment of ABA is a 25% loss of initial body weight.
4. Termination and Recovery:
-
Once the weight loss criterion is met, the ABA protocol should be terminated to prevent mortality.
-
Remove the running wheel and provide ad libitum access to food to allow for weight restoration.
5. Data Analysis:
-
Analyze changes in body weight, food intake, and running wheel activity over the course of the experiment.
-
Compare these parameters between the ABA group and control groups (e.g., ad libitum fed with wheel access, pair-fed without wheel access).
Proposed Experimental Design for this compound in the ABA Model
This section outlines a hypothetical experimental design to investigate the potential of this compound to mitigate the symptoms of ABA in rats. The rationale is that peripheral 5-HT signaling may contribute to the suppression of appetite in the ABA model, and blocking this with this compound could increase food intake and attenuate weight loss.
1. Experimental Groups:
-
Group 1 (Control): Ad libitum food access, no wheel, vehicle treatment.
-
Group 2 (ABA + Vehicle): Restricted food access, wheel access, vehicle treatment.
-
Group 3 (ABA + this compound): Restricted food access, wheel access, this compound treatment (e.g., 1.0 mg/kg and 2.0 mg/kg).
-
Group 4 (Pair-fed): No wheel access, fed the amount of food consumed by the ABA + Vehicle group, vehicle treatment.
2. Treatment Administration:
-
Administer this compound or vehicle (SC) daily, for example, 30 minutes before the scheduled feeding time.
3. Outcome Measures:
-
Primary:
-
Daily food intake
-
Daily body weight
-
Daily running wheel activity
-
-
Secondary:
-
Time to reach the 25% body weight loss criterion
-
Behavioral assessments (e.g., anxiety-like behavior in an elevated plus maze)
-
Plasma levels of relevant hormones (e.g., corticosterone, leptin)
-
4. Expected Outcomes:
-
It is hypothesized that this compound treatment will increase food intake and attenuate body weight loss in the ABA group compared to the vehicle-treated ABA group.
-
This compound may or may not affect the hyperactivity observed in the ABA model.
Experimental Workflow
Caption: Proposed workflow for investigating this compound in the ABA model.
References
- 1. Altered 5-HT2A Receptor Binding after Recovery from Bulimia-Type Anorexia Nervosa: Relationships to Harm Avoidance and Drive for Thinness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced platelet serotonin 5-HT2A receptor binding in anorexia nervosa and bulimia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moscow.sci-hub.se [moscow.sci-hub.se]
- 5. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xylamidine in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed information and protocols for the use of Xylamidine, a peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist, in in vivo animal studies. Due to its inability to cross the blood-brain barrier, this compound is a valuable tool for isolating and studying the peripheral effects of the serotonergic system. This document covers dosage calculations, administration protocols for various research applications, and the underlying signaling pathways.
Introduction to this compound
This compound acts as a potent antagonist at 5-HT2A and 5-HT2C receptors, with a lesser affinity for the 5-HT1A receptor.[1] Its key characteristic is its peripheral selectivity, making it an ideal pharmacological tool to investigate the role of peripheral serotonin receptors in various physiological processes, including appetite regulation, cardiovascular function, and thermoregulation, without the confounding central nervous system effects such as sedation.[1]
Data Presentation: this compound Dosage and Administration in Animal Models
The following table summarizes reported dosages and administration routes for this compound in rodent models. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
| Animal Model | Application | Dosage Range | Administration Route | Vehicle | Reference |
| Rat (Wistar) | Anorexia/Feeding Behavior | 0.5, 1.0, 2.0 mg/kg | Subcutaneous (s.c.) | 0.9% Saline | [2] |
| Rat (Pithed) | Cardiovascular (Pressor Response) | 0.1, 0.3 mg/kg | Intraperitoneal (i.p.) | Not Specified | [3] |
| Mouse | Thermoregulation (5-HT induced hypothermia) | Not Specified (Strongly reduced hypothermia) | Intraperitoneal (i.p.) | Not Specified | [4] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Vehicle Selection and Solubility:
-
Aqueous Solutions: this compound tosylate has been successfully administered in 0.9% saline for subcutaneous injections in rats. However, its aqueous solubility is limited, with some sources indicating it is only slightly soluble or insoluble at concentrations less than 1 mg/mL.
-
Organic Solvents: this compound tosylate is reported to be soluble in dimethyl sulfoxide (DMSO). For in vivo use, a stock solution in DMSO can be prepared and then further diluted with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to keep the final concentration of DMSO to a minimum (typically <5% of the total injection volume) to avoid solvent-related toxicity.
Recommended Preparation Protocol (using DMSO and Saline):
-
Weigh the desired amount of this compound tosylate powder.
-
Dissolve the powder in the minimal required volume of 100% DMSO to create a concentrated stock solution.
-
For the final injection solution, dilute the DMSO stock solution with sterile 0.9% saline to the target concentration. Ensure the final DMSO concentration is as low as possible.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Prepare fresh on the day of the experiment.
Protocol for Studying Anorexia in Rats
This protocol is adapted from studies investigating the effect of this compound on 5-HT-induced anorexia.
Materials:
-
This compound tosylate
-
5-Hydroxytryptamine (5-HT)
-
0.9% Sterile Saline
-
Animal balance
-
Syringes and needles for subcutaneous injection
-
Metabolic cages for food intake measurement
Procedure:
-
Animal Acclimation: House male Wistar rats individually and acclimate them to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Preparation: Prepare this compound tosylate in 0.9% saline at concentrations required to deliver doses of 0.5, 1.0, and 2.0 mg/kg. Prepare 5-HT in 0.9% saline.
-
Administration:
-
Administer the appropriate dose of this compound (or vehicle) via subcutaneous injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer 5-HT (or vehicle) via subcutaneous injection.
-
-
Food Intake Measurement: Immediately after the 5-HT injection, provide a pre-weighed amount of food and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the food intake between the different treatment groups (Vehicle + Vehicle, Vehicle + 5-HT, this compound + 5-HT) using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
General Protocol for Investigating Cardiovascular Effects in Pithed Rats
This is a general protocol for a pithed rat preparation to study peripheral cardiovascular responses, with specific details for this compound based on available literature.
Materials:
-
This compound tosylate
-
Anesthetics (e.g., pentobarbital or a ketamine/xylazine cocktail)
-
Surgical instruments for pithing procedure
-
Tracheal cannula and ventilator
-
Carotid artery and jugular vein catheters
-
Blood pressure transducer and recording system
-
Serotonin (for inducing pressor response)
Procedure:
-
Anesthesia and Pithing: Anesthetize the rat and perform the pithing procedure to eliminate central nervous system influences.
-
Instrumentation: Cannulate the trachea for artificial ventilation. Insert catheters into a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
Stabilization: Allow the preparation to stabilize until a steady baseline blood pressure is achieved.
-
This compound Administration: Administer this compound intraperitoneally at doses of 0.1 and 0.3 mg/kg.
-
Challenge with Serotonin: After a suitable pretreatment time, administer an intravenous bolus of serotonin to elicit a pressor response.
-
Data Recording and Analysis: Record the changes in blood pressure in response to serotonin in the presence and absence of this compound. Analyze the data to determine the antagonistic effect of this compound on the 5-HT-induced pressor response.
General Protocol for Studying Thermoregulation in Mice
This protocol is based on a study that used this compound to investigate 5-HT-induced hypothermia.
Materials:
-
This compound tosylate
-
Serotonin (5-HT)
-
Rectal thermometer for small rodents
-
Animal balance
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and handling for several days before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
Drug Administration:
-
Administer this compound (or vehicle) via intraperitoneal injection.
-
After a defined pretreatment period, administer 5-HT (or vehicle) via intraperitoneal injection.
-
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the 5-HT injection.
-
Data Analysis: Compare the changes in rectal temperature from baseline across the different treatment groups to determine if this compound antagonizes the hypothermic effect of peripherally administered 5-HT.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Peripheral 5-HT2A/2C Receptors
This compound exerts its effects by blocking the activation of 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway. Upon activation by serotonin, these receptors initiate a signaling cascade that leads to various physiological responses in peripheral tissues.
References
- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of peripheral serotonin2 receptors induces hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Xylamidine to Delineate Peripheral 5-HTP-Mediated Effects on Appetite
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxytryptophan (5-HTP) is the immediate precursor to serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter critically involved in the regulation of appetite and mood.[1][2] While central serotonin is well-known for its appetite-suppressing effects, the role of peripheral serotonin in energy homeostasis is distinct and complex.[3][4] Systemically administered 5-HTP can be converted to serotonin in both the central nervous system (CNS) and the periphery. To specifically investigate the contribution of peripheral serotonin signaling to appetite regulation, it is essential to employ tools that can block peripheral serotonin receptors without crossing the blood-brain barrier.
Xylamidine is a potent and peripherally selective antagonist of 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes.[5] Its inability to cross the blood-brain barrier makes it an invaluable pharmacological tool for differentiating the central and peripheral effects of serotonergic agents. These application notes provide detailed protocols and data for using this compound to study the peripheral effects of 5-HTP on appetite in a preclinical setting.
Key Concepts
-
Peripheral Serotonin System: The vast majority of the body's serotonin is produced and acts in the periphery, primarily in the gastrointestinal tract by enterochromaffin cells. Peripheral serotonin is involved in regulating gut motility, secretion, and visceral sensation, all of which can influence satiety and food intake.
-
5-HTP as a Serotonin Precursor: Oral or systemic administration of 5-HTP bypasses the rate-limiting step in serotonin synthesis, leading to a rapid increase in serotonin levels in both the periphery and the CNS.
-
This compound as a Peripheral Antagonist: this compound selectively blocks 5-HT2 receptors in peripheral tissues. By administering this compound prior to 5-HTP, researchers can attenuate or block the effects mediated by peripheral 5-HT2 receptors, thereby isolating the central effects of 5-HTP-derived serotonin.
Data Presentation
The following tables summarize quantitative data from a key study by Edwards & Stevens (1989), which investigated the effects of peripherally administered 5-HT and its antagonism by this compound on food intake in rats. While this study used 5-HT directly, the principles are directly applicable to studying the peripheral effects of 5-HTP, which is rapidly converted to 5-HT in the periphery.
Table 1: Effect of Peripheral 5-HT on Food Intake in Fasted Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Food Intake (g) at 1 hour (± SEM) | % of Control Intake |
| Vehicle Control | - | 5.8 (± 0.4) | 100% |
| 5-HT | 1.25 | 5.2 (± 0.5) | 89.7% |
| 5-HT | 2.5 | 2.1 (± 0.3) | 36.2% |
| 5-HT | 5.0 | 0.5 (± 0.2) | 8.6% |
*p < 0.001 compared to vehicle control
Table 2: Antagonism of 5-HT-Induced Anorexia by this compound
| Pre-treatment (s.c.) | Treatment (s.c.) | Mean Food Intake (g) at 1 hour (± SEM) |
| Vehicle | Vehicle | 6.1 (± 0.5) |
| Vehicle | 5-HT (2.5 mg/kg) | 2.3 (± 0.4) |
| This compound (1.0 mg/kg) | 5-HT (2.5 mg/kg) | 4.5 (± 0.6)† |
| This compound (2.0 mg/kg) | 5-HT (2.5 mg/kg) | 4.8 (± 0.5)† |
| Vehicle | 5-HT (5.0 mg/kg) | 0.6 (± 0.2) |
| This compound (1.0 mg/kg) | 5-HT (5.0 mg/kg) | 2.9 (± 0.5)† |
| This compound (2.0 mg/kg) | 5-HT (5.0 mg/kg) | 3.1 (± 0.6)† |
†p < 0.05 compared to the respective 5-HT alone group
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on 5-HTP-Induced Hypophagia in Rats
This protocol is adapted from the methodology of Edwards & Stevens (1989) and is designed to assess the contribution of peripheral 5-HT2 receptors to the anorectic effects of 5-HTP.
Materials:
-
Male Wistar rats (220-320 g)
-
5-Hydroxytryptophan (5-HTP)
-
This compound tosylate
-
Sterile 0.9% saline solution
-
Standard rat chow
-
Metabolic cages or cages equipped for accurate food intake measurement
-
Animal balance
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Animal Acclimatization:
-
House rats individually in a temperature-controlled environment with a 12:12 hour light/dark cycle.
-
Provide ad libitum access to water throughout the experiment.
-
For at least one week prior to the experiment, habituate the rats to a restricted feeding schedule (e.g., food available for 4 hours at the beginning of the dark cycle) to ensure robust and consistent food intake during the testing period.
-
Handle the animals daily to minimize stress.
-
-
Drug Preparation:
-
5-HTP Solution: Dissolve 5-HTP in sterile 0.9% saline to the desired concentrations (e.g., for doses of 25, 50, and 100 mg/kg). The solution should be freshly prepared.
-
This compound Tosylate Solution: Dissolve this compound tosylate in sterile 0.9% saline to the desired concentrations (e.g., for doses of 1.0 and 2.0 mg/kg). The solution should be freshly prepared.
-
-
Experimental Design:
-
Employ a within-subjects design where each rat receives all treatment combinations in a counterbalanced order. A washout period of at least 48-72 hours should be included between treatments.
-
Treatment Groups:
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + 5-HTP (e.g., 50 mg/kg)
-
This compound (1.0 mg/kg) + 5-HTP (e.g., 50 mg/kg)
-
This compound (2.0 mg/kg) + 5-HTP (e.g., 50 mg/kg)
-
This compound (2.0 mg/kg) + Vehicle (Saline)
-
-
-
Administration and Data Collection:
-
At the designated time before the onset of the dark/feeding cycle (e.g., 30-60 minutes), administer the first injection (this compound or vehicle) subcutaneously.
-
Following the appropriate pre-treatment time for this compound (typically 30-60 minutes), administer the second injection (5-HTP or vehicle) subcutaneously.
-
Immediately after the second injection, present a pre-weighed amount of standard rat chow to each rat.
-
Measure food intake at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.
-
Record the body weight of each animal daily.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each time point.
-
Analyze the data using a repeated-measures analysis of variance (ANOVA) followed by appropriate post-hoc tests to compare the effects of the different treatments.
-
Visualizations
Signaling Pathway of Peripheral 5-HTP on Appetite
Caption: Peripheral 5-HTP to Satiety Pathway.
Experimental Workflow
Caption: In Vivo Study Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulatory Role of the Central and Peripheral Serotonin Network on Feeding Signals in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral Serotonin: a New Player in Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Xylamidine in Cardiovascular Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine is a potent and peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist.[1] Its inability to cross the blood-brain barrier makes it an invaluable tool for dissecting the peripheral cardiovascular effects of serotonin, distinct from its central nervous system actions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in relevant cardiovascular research models, focusing on its utility in studying hypertension and vascular smooth muscle contractility.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to 5-HT2A and, to a lesser extent, 5-HT2C receptors. In the cardiovascular system, 5-HT2A receptors are predominantly located on vascular smooth muscle cells and platelets.[2] Activation of these receptors by serotonin, a potent vasoconstrictor and platelet aggregator, initiates a signaling cascade leading to vasoconstriction and thrombosis.[2] this compound effectively antagonizes these effects in the periphery.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Species | Model System | Reference |
| In Vivo Efficacy | ||||
| Antagonism of Serotonin-Induced Pressor Response | 0.1 and 0.3 mg/kg (i.p.) | Rat | Pithed Rat Model | [3] |
| In Vitro Activity | ||||
| 5-HT2 Receptor Binding (as potent inhibitor) | Not explicitly quantified | Rat | Frontal Cortex Membranes | |
| Antagonism of 5-HT-induced Contraction | Potent antagonist | Rat | Isolated Jugular Vein |
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor in Vascular Smooth Muscle
Caption: 5-HT2A receptor signaling cascade in vascular smooth muscle.
Experimental Workflow: Serotonin-Induced Pressor Response in Pithed Rats
Caption: Workflow for assessing this compound's effect on serotonin-induced pressor response.
Experimental Workflow: Isolated Rat Jugular Vein Contraction Assay
Caption: Workflow for in vitro assessment of this compound on vascular contractility.
Experimental Protocols
Protocol 1: Serotonin-Induced Pressor Response in Pithed Rats
This in vivo model assesses the ability of this compound to antagonize the pressor (blood pressure elevating) effects of intravenously administered serotonin. The pithing procedure eliminates central and reflex autonomic control of blood pressure, isolating the peripheral vascular response.
Materials:
-
Male Wistar rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Pithing rod
-
Tracheal cannula
-
Carotid artery and jugular vein catheters
-
Rodent ventilator
-
Pressure transducer and recording system
-
Serotonin hydrochloride solution
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Heparinized saline
Procedure:
-
Anesthesia and Pithing: Anesthetize the rat and perform the pithing procedure by inserting a rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system.
-
Cannulation and Ventilation: Immediately cannulate the trachea and begin artificial ventilation. Catheterize a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
Stabilization: Allow the preparation to stabilize for a period of 20-30 minutes until a steady baseline blood pressure is achieved.
-
Treatment: Administer this compound (0.1 or 0.3 mg/kg) or vehicle intraperitoneally (i.p.).
-
Serotonin Challenge: Thirty minutes after treatment, administer a bolus intravenous injection of serotonin.
-
Data Acquisition: Record the change in mean arterial pressure (MAP) following serotonin administration.
-
Data Analysis: Compare the magnitude of the pressor response to serotonin in this compound-treated rats versus vehicle-treated controls. A significant reduction in the pressor response in the presence of this compound indicates antagonism of peripheral 5-HT2A receptors.
Protocol 2: Isolated Rat Jugular Vein Contraction Assay
This in vitro organ bath experiment evaluates the direct effect of this compound on serotonin-induced vascular smooth muscle contraction.
Materials:
-
Male Wistar rats (250-350 g)
-
Krebs-Henseleit solution
-
Isolated organ bath system with isometric force transducers
-
Serotonin hydrochloride stock solution
-
This compound stock solution
-
Vehicle (e.g., distilled water or DMSO)
-
Potassium chloride (KCl) solution
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the jugular veins. Clean the veins of adherent connective tissue and cut into 2-3 mm rings.
-
Mounting: Mount the vein rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with solution changes every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Treatment: Add this compound or vehicle to the organ baths and allow to incubate for a predetermined period (e.g., 30 minutes).
-
Concentration-Response Curve: Generate a cumulative concentration-response curve to serotonin by adding increasing concentrations of serotonin to the baths.
-
Data Acquisition: Record the isometric tension developed by the vein rings.
-
Data Analysis: Plot the contractile response as a percentage of the maximum KCl-induced contraction against the logarithm of the serotonin concentration. Compare the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal response) values between the this compound-treated and vehicle-treated groups. A rightward shift in the concentration-response curve and a potential reduction in Emax in the presence of this compound demonstrates competitive antagonism.
Protocol 3: Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces a low-renin, volume-dependent form of hypertension, which has neurogenic and inflammatory components, making it relevant for studying certain forms of human hypertension. This compound can be used in this model to investigate the contribution of peripheral serotonin signaling to the maintenance of high blood pressure.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
Anesthetic for surgery
-
Surgical instruments for uninephrectomy
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
This compound solution
-
Vehicle solution
Procedure:
-
Model Induction:
-
Perform a left unilateral nephrectomy on anesthetized rats.
-
Allow a one-week recovery period.
-
Begin subcutaneous administration of DOCA (e.g., 25 mg/kg, twice weekly) and replace drinking water with 1% NaCl.
-
-
Hypertension Development: Monitor blood pressure weekly. Hypertension typically develops over 3-4 weeks.
-
Treatment Protocol: Once hypertension is established, divide the rats into treatment and control groups. Administer this compound or vehicle daily (or as required by the study design) via an appropriate route (e.g., i.p. or oral gavage).
-
Blood Pressure Monitoring: Continue to monitor blood pressure regularly throughout the treatment period.
-
Data Analysis: Compare the blood pressure readings between the this compound-treated and vehicle-treated hypertensive groups. A significant reduction in blood pressure in the this compound group would suggest that peripheral 5-HT2 receptor activation contributes to the hypertensive state in this model.
Conclusion
This compound is a specific and valuable pharmacological tool for investigating the role of peripheral 5-HT2 receptors in cardiovascular physiology and pathophysiology. The protocols outlined above provide a framework for utilizing this compound in both in vivo and in vitro models to study its effects on blood pressure regulation and vascular contractility. The peripherally restricted action of this compound allows for the clear delineation of peripheral serotonergic mechanisms in cardiovascular function.
References
- 1. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
- 2. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]
- 3. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Co-administration of Xylamidine with Psychedelics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the effects of co-administering Xylamidine with psychedelic compounds. The primary objective of this experimental design is to assess whether this compound, a peripherally selective serotonin 5-HT2A/2C receptor antagonist, can mitigate the peripheral side effects of psychedelics without diminishing their central nervous system (CNS) activity.[1][2][3][4][5]
Introduction and Rationale
Classical psychedelic drugs, such as psilocybin and LSD, exert their profound effects on consciousness primarily through agonism of the serotonin 2A (5-HT2A) receptor in the brain. However, 5-HT2A receptors are also present in peripheral tissues, and their activation can lead to undesirable side effects, including cardiovascular and gastrointestinal issues.
This compound is an antagonist of 5-HT2A and 5-HT2C receptors that does not cross the blood-brain barrier, making it peripherally selective. This property makes it a valuable pharmacological tool to isolate and study the peripheral effects of serotonergic drugs. A recent patent highlights the potential of using this compound and its analogs in combination with 5-HT2A receptor agonists like psychedelics to block peripheral effects while preserving their central actions.
The following protocols are designed to systematically investigate this hypothesis through a series of in vitro and in vivo experiments.
In Vitro Characterization
Prior to in vivo studies, it is crucial to confirm the binding affinity and functional activity of both the psychedelic compound and this compound at the 5-HT2A receptor.
Radioligand Binding Assay
Objective: To determine the binding affinities (Ki) of the psychedelic compound and this compound for the 5-HT2A receptor.
Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a selective 5-HT2A receptor radioligand, such as [3H]ketanserin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (psychedelic or this compound).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays
Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compounds at the 5-HT2A receptor. A variety of in vitro assays can be employed to assess 5-HT2A receptor activation.
Protocol (Example: Calcium Flux Assay):
-
Cell Culture: Use a cell line co-expressing the human 5-HT2A receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq), and loaded with a calcium-sensitive fluorescent dye.
-
Compound Preparation: Prepare serial dilutions of the psychedelic compound (to measure agonism) and this compound.
-
Agonist Mode: Add varying concentrations of the psychedelic to the cells and measure the resulting fluorescence change, which corresponds to intracellular calcium mobilization.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a specific period before adding a fixed, known concentration of the psychedelic agonist.
-
Data Acquisition: Use a fluorescence plate reader to measure the signal.
-
Data Analysis: For the psychedelic, generate a dose-response curve to determine its EC50 and Emax. For this compound, determine its IC50 for the inhibition of the psychedelic-induced response.
Data Presentation: In Vitro Characterization
| Compound | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Activity | Potency (EC50/IC50, nM) |
| Psychedelic X | 5.2 | Agonist | 12.5 (EC50) |
| This compound | 1.8 | Antagonist | 3.7 (IC50) |
In Vivo Behavioral Assessment of Central Effects
These experiments are designed to determine if this compound, when co-administered, alters the centrally-mediated behavioral effects of the psychedelic compound in rodents.
Head-Twitch Response (HTR) Assay
The HTR is a rapid head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and the hallucinogenic potential of a substance in humans.
Protocol:
-
Animals: Use male C57BL/6J mice (8-12 weeks old). Acclimate animals to the facility for at least one week before testing.
-
Drug Preparation: Dissolve the psychedelic and this compound in an appropriate vehicle (e.g., sterile 0.9% saline).
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Psychedelic (multiple doses to generate a dose-response curve)
-
This compound (fixed dose) + Vehicle
-
This compound (fixed dose) + Psychedelic (multiple doses)
-
-
Administration: Administer this compound (or its vehicle) via intraperitoneal (i.p.) injection. After a pre-treatment interval (e.g., 30 minutes), administer the psychedelic (or its vehicle) i.p.
-
Observation: Immediately after the second injection, place the mouse in a clean observation chamber (e.g., a glass cylinder).
-
Scoring: A trained observer, blind to the treatment conditions, should manually count the number of head twitches for a set period (e.g., 30-60 minutes). Alternatively, automated systems using magnetometers or video analysis with machine learning can be used for quantification.
-
Data Analysis: Compare the number of head twitches across the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Data Presentation: Head-Twitch Response
| Treatment Group | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) |
| Vehicle + Vehicle | - | 1.2 ± 0.5 |
| Vehicle + Psychedelic X | 0.5 | 15.8 ± 2.1 |
| Vehicle + Psychedelic X | 1.0 | 32.5 ± 3.4 |
| Vehicle + Psychedelic X | 2.0 | 45.1 ± 4.0 |
| This compound + Vehicle | 5.0 | 1.5 ± 0.6 |
| This compound + Psychedelic X | 5.0 + 0.5 | 14.9 ± 2.3 |
| This compound + Psychedelic X | 5.0 + 1.0 | 30.8 ± 3.1 |
| This compound + Psychedelic X | 5.0 + 2.0 | 43.7 ± 3.8 |
Drug Discrimination Assay
This paradigm assesses the subjective (interoceptive) effects of a drug, providing insight into its psychoactive properties.
Protocol:
-
Animals: Use rats or mice trained to discriminate the psychedelic from vehicle.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
On days when the psychedelic is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with a food pellet.
-
On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training continues until animals reliably respond on the correct lever.
-
-
Testing:
-
Once trained, test sessions are conducted where responses on either lever are recorded but not always reinforced.
-
To test for antagonism, administer a fixed dose of this compound prior to the training dose of the psychedelic.
-
-
Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Complete antagonism by this compound would result in responding on the vehicle-appropriate lever.
Data Presentation: Drug Discrimination
| Pre-treatment | Treatment | % Drug-Appropriate Lever Responding (± SEM) |
| Vehicle | Vehicle | 8.5 ± 2.1 |
| Vehicle | Psychedelic X (Training Dose) | 92.3 ± 4.5 |
| This compound (5.0 mg/kg) | Psychedelic X (Training Dose) | 89.7 ± 5.2 |
| Ketanserin (Central Antagonist) | Psychedelic X (Training Dose) | 15.4 ± 3.8 |
Assessment of Peripheral Effects
This part of the study aims to quantify a physiological response mediated by peripheral 5-HT2A receptors and to assess if this compound can block this effect. An example is the pressor response to a peripherally acting serotonin agonist.
Protocol: Serotonin-Induced Pressor Response
-
Animals: Use anesthetized, pithed rats to eliminate central cardiovascular regulation.
-
Instrumentation: Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Experimental Design:
-
Administer a dose of a peripheral 5-HT agonist (e.g., serotonin) intravenously and record the increase in blood pressure.
-
In separate groups, pre-treat with vehicle or this compound (i.p. or i.v.) before administering the same dose of the 5-HT agonist.
-
-
Data Analysis: Measure the peak increase in mean arterial pressure (MAP) following agonist administration. Compare the pressor response in the vehicle and this compound pre-treated groups.
Data Presentation: Peripheral Pressor Response
| Pre-treatment | Treatment | Peak Increase in MAP (mmHg ± SEM) |
| Vehicle | Serotonin (i.v.) | 35.6 ± 3.1 |
| This compound (1.0 mg/kg) | Serotonin (i.v.) | 8.2 ± 1.5 |
Visualizations
Caption: Proposed signaling pathway for this compound co-administration.
Caption: Overall experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- 4. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Xylamidine in Cell Culture Assays to Block 5-HT2A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/G11 signaling pathway, is a critical target in neuropharmacology and drug development. Its activation initiates a cascade of intracellular events, primarily through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium stores, a hallmark of 5-HT2A receptor activation. Dysregulation of the 5-HT2A receptor system has been implicated in various neuropsychiatric and physiological conditions, making it a focal point for therapeutic intervention.
Xylamidine is a peripherally acting serotonin antagonist with activity at the 5-HT2 receptors. While it has been historically characterized in vivo and in tissue preparations, its utility in cell-based assays provides a controlled environment to investigate its antagonistic properties on 5-HT2A receptor activation. These application notes provide a framework for employing this compound in cell culture assays to block 5-HT2A activation, offering detailed protocols for key experiments and guidance on data interpretation.
Data Presentation
Table 1: 5-HT2A Receptor Binding Affinity of this compound and Reference Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | [3H]Spiperone | Rat Frontal Cortex Membranes | Potent Inhibitor* | [1] |
| Ketanserin | [3H]Ketanserin | Human Recombinant 5-HT2A | 2.5 | [2] |
| Spiperone | [3H]Spiperone | Human Recombinant 5-HT2A | 0.4 | [3] |
| M100907 | [3H]M100907 | Human Recombinant 5-HT2A | 0.36 | [2] |
*Specific Ki value not provided in the cited abstract.
Table 2: Functional Antagonism (IC50) of Reference 5-HT2A Antagonists in Cell-Based Assays
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Ketanserin | Calcium Flux | HEK293 | 1.8 | [4] |
| Risperidone | Calcium Flux | CHO | 1.3 | |
| M100907 | Calcium Flux | HEK293 | 0.3 |
Signaling Pathways and Experimental Workflows
To effectively design and interpret experiments using this compound, it is crucial to understand the underlying molecular mechanisms and the logical flow of the assays. The following diagrams, generated using Graphviz, illustrate the 5-HT2A signaling pathway, the mechanism of antagonist action, and a general workflow for a cell-based antagonist assay.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbdrugdiscovery.com [sbdrugdiscovery.com]
Techniques for measuring Xylamidine concentration in plasma
Application Note & Protocol
For researchers, scientists, and professionals in drug development, accurately measuring the concentration of investigational compounds like Xylamidine in plasma is critical for pharmacokinetic and pharmacodynamic assessments. This document provides detailed protocols and application notes for the quantification of this compound in plasma samples, primarily focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as a viable alternative.
Introduction to this compound
This compound is a peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist.[1] Its inability to cross the blood-brain barrier makes it a valuable tool for distinguishing between central and peripheral serotonergic effects.[1] To understand its therapeutic potential and safety profile, robust analytical methods for its quantification in biological matrices are essential.
Recommended Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological matrices such as plasma.[2][3] This technique offers high sensitivity, selectivity, and the ability to analyze multiple compounds in a single run.[2]
Proposed LC-MS/MS Protocol for this compound Quantification
Due to the absence of a published, validated method for this compound, the following protocol is a proposed approach based on established methods for similar small molecules in plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound or a compound with similar physicochemical properties).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.5 min: Hold at 90% B
-
3.5-3.6 min: Return to 10% B
-
3.6-5.0 min: Equilibrate at 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the amidine structure of this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Based on its chemical structure (C19H24N2O2, Molar Mass: 312.41 g/mol ), the precursor ion [M+H]+ would be approximately m/z 313.2. Fragmentation would need to be optimized to find a stable and intense product ion.
-
-
Typical MS Parameters:
-
Ion Spray Voltage: 2500 V
-
Source Temperature: 450°C
-
Gas 1 (Nebulizer Gas): 55 psi
-
Gas 2 (Heater Gas): 65 psi
-
Curtain Gas: 35 psi
-
Collision Gas (CAD): 10 (arbitrary units, requires optimization)
-
Data Presentation: Expected Performance of the LC-MS/MS Method
The following table summarizes the typical quantitative performance parameters that should be achieved during method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimized and compensated for by the internal standard |
| Stability | Analyte stable under various storage and processing conditions |
Alternative Technique: HPLC-UV
For laboratories where LC-MS/MS is not available, an HPLC-UV method can be developed. While generally less sensitive and selective than LC-MS/MS, it can be a robust alternative for quantification at higher concentrations.
Proposed HPLC-UV Protocol for this compound Quantification
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common sample preparation technique for HPLC-UV methods to achieve a cleaner extract.
-
To 200 µL of plasma, add a suitable internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M NaOH) to deprotonate the amidine group.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A starting point could be a 75:25 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV absorbance spectrum of this compound needs to be determined. Aromatic compounds typically have absorbance maxima in the range of 210-280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Data Presentation: Expected Performance of the HPLC-UV Method
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% RSD) | ≤15% |
| Selectivity | No interfering peaks from endogenous plasma components at the retention time of the analyte and internal standard. |
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
References
Application Notes and Protocols for Xylamidine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylamidine is a peripherally acting serotonin (5-HT) antagonist with selectivity for the 5-HT2 receptor subfamily, particularly the 5-HT2A receptor. Due to its inability to cross the blood-brain barrier, this compound is a valuable pharmacological tool for investigating the peripheral effects of serotonin. Isolated organ bath experiments provide a robust in vitro system to characterize the physiological and pharmacological responses of various tissues, such as smooth muscle, in a controlled environment. These application notes provide detailed protocols for utilizing this compound to study 5-HT2A receptor-mediated smooth muscle contraction in isolated vascular tissues.
Mechanism of Action: 5-HT2A Receptor Antagonism
In vascular smooth muscle, serotonin-induced contraction is primarily mediated by the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. This compound acts as a competitive antagonist at this receptor, inhibiting the binding of serotonin and thereby preventing the downstream signaling events that lead to contraction.
Signaling Pathway of 5-HT2A Receptor-Mediated Smooth Muscle Contraction
Caption: 5-HT2A Receptor Signaling Pathway in Smooth Muscle.
Data Presentation: Quantitative Analysis of 5-HT2A Receptor Antagonists
The potency of a competitive antagonist like this compound is typically quantified by determining its pA2 value from a Schild analysis or its IC50 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Antagonist | Tissue | Agonist | Parameter | Value | Reference |
| This compound | Rat Jugular Vein | Serotonin | Activity | Potent Antagonist | Fuller et al., 1986[1] |
| Ketanserin | Porcine Proximal Stomach | α-Methyl-5-HT | pKB | 8.23 ± 0.90 | (Not explicitly cited) |
| Ketanserin | Rat Aorta | Serotonin | pKB | Similar under various conditions | (Not explicitly cited) |
| Cyproheptadine | Rat Aorta | Serotonin | pKB | 8.92 ± 0.22 | (Not explicitly cited) |
| Rauwolscine | Rat Aorta | Serotonin | pKB | 7.15 ± 0.12 | (Not explicitly cited) |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the antagonist effect of this compound on serotonin-induced contractions in isolated rat aortic rings.
Experimental Workflow for this compound Antagonism Study
Caption: General Experimental Workflow for Isolated Organ Bath Assay.
Protocol 1: Preparation of Isolated Rat Aortic Rings
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection tools (scissors, forceps)
-
Petri dish with Krebs-Henseleit solution on ice
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the thoracic cavity and carefully dissect the thoracic aorta.
-
Immediately place the isolated aorta in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Take care to not damage the endothelium, unless the experimental design requires its removal.
Protocol 2: Isolated Organ Bath Assay for 5-HT2A Receptor Antagonism
Materials:
-
Isolated aortic rings
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Serotonin (5-HT) hydrochloride stock solution
-
This compound tosylate stock solution
-
Potassium chloride (KCl) solution (e.g., 80 mM)
Procedure:
-
Setup: Fill the organ baths with Krebs-Henseleit solution and maintain at 37°C, continuously bubbling with carbogen gas.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in the organ baths. Connect the upper hook to the force-displacement transducer.
-
Equilibration: Apply a resting tension of 2 grams to the aortic rings and allow them to equilibrate for at least 60-90 minutes. Replace the bath solution every 15-20 minutes.
-
Viability Test: After equilibration, induce a contraction with 80 mM KCl to check the viability and contractile capacity of the tissue. Wash the tissue with fresh Krebs-Henseleit solution and allow it to return to the baseline tension.
-
Antagonist Incubation: For the test groups, add the desired concentrations of this compound to the organ baths. For the control group, add the corresponding vehicle. Incubate for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Add serotonin to the organ baths in a cumulative manner (e.g., from 1 nM to 100 µM in half-log increments). Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis:
-
Express the contractile responses to serotonin as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curves for serotonin in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot will give the pA2 value for this compound. A slope not significantly different from unity suggests competitive antagonism.
-
Concluding Remarks
This compound is a valuable tool for distinguishing between central and peripheral serotonergic mechanisms in research. The provided protocols offer a framework for its application in isolated organ bath experiments to quantitatively assess its 5-HT2A receptor antagonist activity in vascular smooth muscle. Proper experimental design, including appropriate controls and data analysis methods like Schild regression, is crucial for obtaining reliable and meaningful results.
References
Troubleshooting & Optimization
Optimizing Xylamidine injection volume for minimal stress in mice
Technical Support Center: Xylamidine Administration
This technical support center provides guidance for researchers on the optimal administration of this compound in mice, with a focus on minimizing animal stress and ensuring experimental validity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in mice?
A1: this compound is a peripherally selective serotonin receptor antagonist, primarily targeting the 5-HT2A and 5-HT2C receptors.[1] Because it does not cross the blood-brain barrier, it is used in research to block the peripheral effects of serotonin (like cardiovascular and gastrointestinal responses) without causing central effects such as sedation.[1] It has been used to investigate the peripheral effects of serotonin on appetite.[2][3]
Q2: What are the recommended routes of administration for this compound in mice?
A2: Common parenteral (injection) routes for mice are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[4] The choice of administration route depends on the desired speed of absorption and the volume to be injected. IV administration provides the most rapid absorption, followed by IP, and then SC.
Q3: What are the maximum recommended injection volumes for mice to minimize stress and discomfort?
A3: Adhering to established volume limits is critical to prevent pain, tissue damage, and stress, which can confound experimental results. The recommended maximum volumes vary by route. Exceeding these volumes requires strong scientific justification and approval from your institution's Animal Care and Use Committee.
Table 1: Recommended Maximum Injection Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume (per site) | Recommended Needle Gauge |
| Intravenous (IV) - Tail Vein | 5 ml/kg (bolus); <0.2ml total | 25-30 G |
| Intraperitoneal (IP) | 10 ml/kg; <2-3 ml total | 21-27 G |
| Subcutaneous (SC) | 5-10 ml/kg; <2-3 ml total | 20-27 G |
Note: For a standard 25g mouse, a 10 ml/kg IP injection corresponds to a 0.25 ml volume. Always use the smallest needle size (largest gauge number) appropriate for the substance and injection volume.
Q4: How can I minimize the stress associated with the injection procedure itself?
A4: Proper handling and technique are crucial for reducing injection-related stress.
-
Habituation and Handling: Habituate mice to handling before the experiment. Non-aversive methods, such as using a tunnel or cupped hands to lift mice instead of picking them up by the tail, have been shown to significantly reduce anxiety and stress.
-
Restraint: Use proper restraint techniques to ensure the animal is secure and to minimize the duration of the procedure. For IV injections, restraint tubes can be effective.
-
Injection Speed: Inject substances slowly, especially for IV administration, to avoid shock.
-
Temperature: Warm injectable solutions to room or body temperature to prevent a drop in the animal's body temperature, which can cause discomfort.
Troubleshooting Guide
Issue 1: Precipitation of this compound in solution upon dilution.
-
Cause: this compound, like many compounds, may be dissolved in a stock solution (e.g., DMSO) and precipitate when diluted into an aqueous buffer for injection. This is known as antisolvent precipitation.
-
Troubleshooting Steps:
-
Optimize Dilution: Perform a stepwise serial dilution instead of a single large dilution to allow for a more gradual change in solvent composition.
-
Use Co-solvents: Incorporate a pharmaceutically acceptable co-solvent (e.g., PEG400, ethanol) into your aqueous vehicle. Ensure the final concentration is non-toxic and compatible with your experiment.
-
Adjust pH: The solubility of compounds can be highly pH-dependent. Investigate if adjusting the pH of your vehicle buffer can improve this compound's solubility. This must be done within a physiologically compatible range.
-
Test Formulations: Before in-vivo use, test the solubility of your final formulation in vitro. An increase in turbidity or absorbance can indicate precipitation.
-
Issue 2: High variability in experimental results or unexpected behavioral changes.
-
Cause: This may be due to stress from the injection procedure itself, rather than the pharmacological effect of this compound. The act of injection is a stressor that can elevate corticosterone levels and alter behavior.
-
Troubleshooting Steps:
-
Refine Handling Techniques: Implement non-aversive handling methods as described in FAQ Q4. Studies show this reduces anxiety and leads to more reliable data.
-
Acclimatize Animals: Ensure mice are properly acclimatized to the facility and handlers. Include a period of habituation to sham injections (injecting vehicle only) to reduce the novelty stress of the procedure.
-
Optimize Injection Volume: Ensure you are using the smallest effective volume. A large or cold bolus, even within guidelines, can be a source of discomfort.
-
Monitor Stress Levels: If variability persists, consider quantifying stress markers. This can help differentiate between procedural stress and compound effects. (See Experimental Protocols section).
-
Issue 3: Injection site reactions (e.g., swelling, inflammation).
-
Cause: Reactions can be caused by the formulation's pH or irritant properties, improper injection technique, or too large a volume for the chosen site.
-
Troubleshooting Steps:
-
Check Formulation: Ensure the pH of the injection vehicle is as close to neutral as possible. Some excipients can be irritating.
-
Rotate Injection Sites: For studies requiring repeated injections, rotate the injection sites to allow tissue to recover.
-
Proper Technique: For SC injections, ensure a proper "tent" of skin is created to avoid injecting into the dermis or muscle. For IP injections, aim for the lower quadrant of the abdomen to avoid puncturing internal organs.
-
Experimental Protocols
Protocol 1: Pilot Study to Determine Optimal Injection Volume
This protocol outlines a pilot study to compare the stress response to different injection volumes of a this compound formulation.
-
Animal Groups: Divide mice into groups (n=8-10/group). Include a control group (handling only, no injection), a vehicle control group, and experimental groups receiving different volumes of the this compound solution (e.g., 2.5 ml/kg, 5 ml/kg, 10 ml/kg for IP injection).
-
Acclimation: Acclimatize all animals for at least one week, using non-aversive handling methods daily.
-
Injection Procedure:
-
Prepare the this compound formulation and warm it to room temperature.
-
Record baseline behavioral data (see Protocol 2) before injection.
-
Administer the injection using a consistent, refined technique.
-
-
Post-Injection Monitoring:
-
Behavioral Assessment: 30-60 minutes post-injection, perform a short behavioral test like the Open Field Test to assess anxiety-like behavior (time spent in the center).
-
Physiological Assessment: At a defined endpoint (e.g., 90 minutes post-injection), collect blood samples to measure plasma corticosterone, a primary stress hormone.
-
-
Data Analysis: Compare corticosterone levels and behavioral outcomes across the different volume groups. The optimal volume will be the one that achieves the desired therapeutic effect with the minimal increase in stress markers compared to controls.
Protocol 2: Assessment of Stress Markers in Mice
-
Behavioral Markers:
-
Open Field Test (OFT): Increased anxiety is often indicated by reduced time spent in the center of the arena and increased thigmotaxis (wall-hugging).
-
Elevated Plus Maze (EPM): A standard test for anxiety-like behavior, where increased anxiety is correlated with less time spent in the open arms of the maze.
-
Mouse Grimace Scale (MGS): A validated method to assess pain and distress by scoring facial expressions (orbital tightening, nose bulge, cheek bulge, ear position).
-
-
Physiological Markers:
-
Corticosterone Levels: Blood plasma or serum corticosterone is a reliable biomarker for Hypothalamic-Pituitary-Adrenal (HPA) axis activation and physiological stress.
-
Body Weight: Stress can lead to a reduction in body weight. Monitor weights daily during the experimental period.
-
Visualizations
Caption: Workflow for optimizing this compound injection volume.
Caption: The HPA axis stress response pathway in mice.
References
How to control for central effects when using Xylamidine
Welcome to the technical support center for Xylamidine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while controlling for potential central nervous system (CNS) effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and peripherally selective antagonist of serotonin 5-HT2A and 5-HT2C receptors, with a lesser affinity for the 5-HT1A receptor.[1] Its primary utility in research stems from its inability to cross the blood-brain barrier (BBB), allowing for the specific blockade of peripheral serotonergic responses without directly influencing central 5-HT2A/2C receptor-mediated effects like sedation.[1]
Q2: How does this compound achieve its peripheral selectivity?
A2: The peripheral selectivity of this compound is a result of its physicochemical properties, which hinder its passage across the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents certain substances from entering the brain.[2][3] For a compound to cross the BBB via passive diffusion, it generally needs to have a low molecular weight (typically under 400-500 Da), high lipophilicity, and a low polar surface area.[2] this compound's molecular structure does not meet these criteria for efficient BBB penetration.
Q3: Can I be certain that this compound will not produce any central effects in my experiment?
A3: While this compound is designed and has been demonstrated to be peripherally selective, it is crucial to empirically validate this in your specific experimental model. Factors such as very high doses, the specific animal model, or unique experimental conditions could potentially lead to unexpected results. Therefore, including appropriate controls is essential to confidently attribute the observed effects to peripheral mechanisms.
Q4: What are the typical applications of this compound in research?
A4: this compound is frequently used to investigate the role of peripheral serotonin signaling in various physiological processes. For example, it has been used to study peripheral appetite suppression, cardiovascular responses to serotonin, and gastrointestinal effects mediated by 5-HT receptors. By blocking peripheral 5-HT2 receptors, researchers can distinguish these effects from those originating in the central nervous system.
Troubleshooting Guides
Scenario 1: I am observing unexpected behavioral changes in my animal model after this compound administration. Could these be central effects?
Troubleshooting Steps:
-
Review Dosage and Administration:
-
Question: Are you using the lowest effective dose of this compound to block the peripheral effect of interest?
-
Action: Conduct a dose-response study to determine the minimal dose required for peripheral 5-HT2 receptor antagonism in your model. High concentrations of any compound can sometimes lead to off-target effects or minor BBB leakage.
-
-
Assess for Non-Specific Behavioral Effects:
-
Question: Could the observed behavior be a result of non-specific effects rather than CNS target engagement?
-
Action: Run a locomotor activity test. A change in general movement could indicate sedation or hyperactivity that may confound the interpretation of your primary behavioral outcome. This compound itself has been reported to have no effect on food intake when administered alone in some studies.
-
-
Implement a Centrally-Acting Control:
-
Question: How can I definitively rule out central 5-HT2A/2C receptor involvement?
-
Action: Include a control group treated with a known centrally-acting 5-HT2A/2C antagonist that readily crosses the BBB (e.g., ketanserin, MDL 100,907). If the behavioral change is centrally mediated, the centrally-acting antagonist should produce a similar or more pronounced effect, while this compound's effect should be absent or significantly smaller.
-
-
Directly Measure Brain Penetration (Advanced):
-
Question: Is it possible to directly measure if this compound is entering the brain in my model?
-
Action: For definitive confirmation, you can perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio (B/P ratio) of this compound. A low B/P ratio would confirm its limited CNS penetration. In vivo microdialysis is another advanced technique to sample the brain's extracellular fluid and measure drug concentrations.
-
Scenario 2: this compound is not blocking the serotonin-mediated peripheral effect I am studying as expected.
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation:
-
Question: Is my this compound stock solution correctly prepared and stored?
-
Action: Ensure the compound is fully dissolved and has not precipitated. Prepare fresh solutions and verify the vehicle is appropriate for your administration route.
-
-
Optimize Dose and Timing of Administration:
-
Question: Am I using an adequate dose and administering it at the right time relative to the serotonin agonist?
-
Action: Perform a dose-response curve for this compound against the peripheral effect you are measuring. Also, consider the pharmacokinetics of this compound and ensure it is administered with sufficient time to reach its target receptors before the agonist challenge.
-
-
Confirm 5-HT2 Receptor Mediation:
-
Question: Is the peripheral effect I'm studying truly mediated by 5-HT2A or 5-HT2C receptors?
-
Action: Review the literature to confirm the pharmacology of the response. The effect might be mediated by other serotonin receptor subtypes for which this compound has low affinity. Some studies suggest that at higher doses of 5-HT, this compound may not completely block the effect, possibly due to the involvement of non-5-HT2 receptors.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds. Note that specific Ki values can vary between different assay conditions and tissue preparations.
| Compound | Primary Target(s) | Receptor Affinity (Ki in nM) | CNS Penetration |
| This compound | 5-HT2A, 5-HT2C | Potent 5-HT2 antagonist activity demonstrated in vitro. | No/Very Low |
| Ketanserin | 5-HT2A, α1-adrenergic | 5-HT2A: ~1-2, α1: ~2-5 | Yes |
| MDL 100,907 | 5-HT2A | 5-HT2A: ~0.3-0.5 | Yes |
Experimental Protocols
Protocol 1: Validating Peripheral Selectivity of this compound In Vivo
This protocol is based on the principle of comparing the effect of this compound on a peripherally mediated response versus a centrally mediated response to serotonin receptor activation.
Objective: To confirm that this compound antagonizes a peripheral 5-HT2 receptor-mediated effect without affecting a central 5-HT2 receptor-mediated response.
Materials:
-
This compound
-
A peripherally acting 5-HT agonist (e.g., serotonin, 5-HT)
-
A centrally acting 5-HT2 receptor agonist (e.g., quipazine)
-
A centrally acting 5-HT2 receptor antagonist (e.g., ketanserin) as a positive control for the central experiment.
-
Animal model (e.g., rats)
-
Equipment for measuring blood pressure.
-
Assay kits for measuring serum corticosterone.
Methodology:
Part A: Assessing Peripheral Antagonism
-
Anesthetize and pith the rats to eliminate central cardiovascular control.
-
Establish a stable blood pressure recording.
-
Administer a dose of a 5-HT agonist (e.g., intravenous serotonin) that elicits a reliable pressor (blood pressure increasing) response. This is a well-established peripheral 5-HT2 receptor-mediated effect.
-
In separate groups of animals, pre-treat with vehicle or varying doses of this compound (e.g., 0.1 and 0.3 mg/kg, i.p.) prior to the 5-HT agonist challenge.
-
Measure the pressor response to the 5-HT agonist in the presence and absence of this compound.
-
Expected Outcome: this compound should significantly attenuate the pressor response to the 5-HT agonist in a dose-dependent manner.
Part B: Assessing Lack of Central Antagonism
-
Use conscious, freely moving rats.
-
Administer a centrally acting 5-HT2 receptor agonist (e.g., quipazine) at a dose known to elevate serum corticosterone. This hormonal response is mediated by central 5-HT receptors.
-
In separate groups, pre-treat with vehicle, this compound (e.g., 1 and 3 mg/kg, i.p.), or a centrally-acting 5-HT2 antagonist (positive control).
-
Collect blood samples at a specified time after agonist administration and measure serum corticosterone levels.
-
Expected Outcome: The centrally-acting antagonist should block the quipazine-induced increase in corticosterone. In contrast, this compound should have no significant effect on this response, even at doses higher than those effective in the peripheral model.
Visualizations
Caption: this compound blocks peripheral but not central 5-HT2 receptors.
Caption: Workflow to validate the peripheral selectivity of this compound.
Caption: Troubleshooting unexpected behavioral effects of this compound.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected behavioral side effects of Xylamidine in rodents
Xylamidine Technical Support Center
This center provides troubleshooting guides and frequently asked questions for researchers using this compound in rodent models. The primary focus is on addressing potential, though undocumented, unexpected behavioral side effects. This compound is designed as a peripherally selective 5-HT2A/2C receptor antagonist and is not expected to cross the blood-brain barrier (BBB) under normal conditions[1][2]. Therefore, the observation of central behavioral effects is considered highly unexpected and warrants investigation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Question: I administered this compound and observed an increase in anxiety-like behaviors (e.g., reduced time in the open arms of an elevated plus-maze). Isn't this compound supposed to be peripherally restricted?
Answer: You are correct. This compound is characterized as a peripherally selective antagonist, and its inability to cross the blood-brain barrier has been established in multiple studies[1][2]. The observation of central nervous system (CNS) effects such as anxiety or changes in locomotion is highly unexpected. Such an outcome suggests that other experimental factors may be at play.
Here are the primary troubleshooting steps:
-
Verify Compound Integrity: Confirm the purity and correct formulation of your this compound stock. Impurities or degradation products could have different pharmacological properties.
-
Review Dosing and Administration: Double-check your calculations and administration protocol. While unlikely, exceptionally high doses might overcome the mechanisms that restrict peripheral access, or the vehicle used might affect BBB permeability.
-
Assess Blood-Brain Barrier (BBB) Integrity: The most probable cause for central effects of a peripheral drug is a compromised BBB. Many experimental conditions can increase BBB permeability:
-
Disease Models: Rodent models for neurological diseases, systemic inflammation, or metabolic disorders can feature BBB dysfunction.
-
Co-administered Substances: Other compounds used in your experiment could be affecting the BBB.
-
Stress: High levels of acute or chronic stress in animals can transiently increase BBB permeability.
-
Pathogen Status: Infections can lead to systemic inflammation and a compromised BBB.
-
Question: My rodents are showing altered locomotor activity (either hyperactivity or hypoactivity) after this compound administration. How can I determine the cause?
Answer: Altered locomotion is a centrally-mediated behavior and is not an expected effect of this compound. To investigate this, follow this workflow:
-
Rule out peripheral confounds: Ensure the observed effect is not due to peripheral actions that indirectly affect movement. For instance, this compound antagonizes peripheral serotonin-induced pressor responses[2]. While not a direct locomotor effect, significant cardiovascular changes could potentially influence activity. Monitor basic physiological parameters if possible.
-
Perform Control Experiments:
-
Administer the vehicle alone to confirm it has no effect on locomotion.
-
Use a known centrally-acting 5-HT2A/2C antagonist (like Ketanserin) and a centrally-acting agonist (like DOI) as positive controls to confirm your behavioral assay is sensitive to CNS 5-HT2 receptor modulation.
-
-
Investigate BBB Permeability: If you suspect a compromised BBB, you can perform a permeability assay. A common method is injecting a tracer dye like Evans Blue or Sodium Fluorescein intravenously and, after a set time, perfusing the animal and examining the brain for dye extravasation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound? this compound is an antagonist of the serotonin 5-HT2A and 5-HT2C receptors. It has a lower affinity for the 5-HT1A receptor. Its key feature is its peripheral selectivity, meaning it does not cross the blood-brain barrier and therefore should not produce central effects like sedation.
Q2: What are the known and expected effects of this compound in rodents? this compound is primarily used as a research tool to block peripheral serotonergic responses. For example, it has been shown to:
-
Antagonize the pressor response to intravenously injected serotonin in pithed rats.
-
Antagonize the decrease in food intake (anorexia) induced by peripherally administered 5-HT.
-
Not antagonize centrally-mediated effects, such as the elevation of serum corticosterone by the centrally-acting agent quipazine.
Q3: Is there any evidence of this compound crossing the blood-brain barrier? No, the available scientific literature consistently reports that this compound does not cross the blood-brain barrier. Predictive models also classify it as CNS inactive. Any central activity would be considered anomalous and likely linked to a breakdown of the BBB.
Q4: What alternative peripherally-restricted 5-HT2 antagonists can I consider for my experiments? If you need to verify your results with a different compound, you could consider other peripherally restricted antagonists. One such compound mentioned in the literature is BW 501C67. However, availability may be limited, and it is crucial to verify the peripheral restriction of any compound in your specific experimental model.
Quantitative Data Summary
The following tables summarize known quantitative data for this compound's expected peripheral effects and provide a hypothetical example for troubleshooting unexpected central effects.
Table 1: Summary of Verified Peripheral Effects of this compound in Rats
| Experimental Model | This compound Dose (i.p.) | Challenge | Effect Observed | Source |
|---|---|---|---|---|
| Pithed Rat | 0.1 - 0.3 mg/kg | IV Serotonin | Antagonism of the serotonin-induced pressor response. | |
| Food Intake (1-hr test) | 1.0 - 2.0 mg/kg | 5-HT (5 mg/kg) | Antagonism of 5-HT-induced anorexia. | |
| Food Intake (Microstructural) | Not specified | 5-HTP | Reversal of 5-HTP-induced decrease in food intake rate. |
| Corticosterone Elevation | 1.0 - 3.0 mg/kg | Quipazine | No antagonism of the centrally-mediated response. | |
Table 2: Hypothetical Data for Troubleshooting Unexpected Anxiety-Like Behavior (This table is a fictional example to illustrate what data from an Elevated Plus-Maze (EPM) experiment might look like if the BBB were compromised, and is for illustrative purposes only.)
| Experimental Group | N | Time in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle Control | 10 | 120.5 ± 15.3 | 45.2 ± 5.8 |
| This compound (1 mg/kg) - Intact BBB | 10 | 118.9 ± 14.7 | 44.8 ± 6.1 |
| This compound (1 mg/kg) - Compromised BBB | 10 | 75.2 ± 12.1 | 28.1 ± 4.9 |
*p < 0.05 compared to Vehicle Control. Data are Mean ± SEM.
Experimental Protocols
If you observe unexpected behavioral effects, you must rigorously quantify them. Below are standardized protocols for common behavioral assays.
Protocol 1: Open Field Test (OFT) for Locomotor Activity and Anxiety
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena should be evenly illuminated (e.g., 15-20 lux in the center).
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes before the trial.
-
Administer this compound or vehicle via the intended route (e.g., intraperitoneal injection).
-
After the appropriate pretreatment time, gently place the rodent in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session using an overhead video camera connected to tracking software.
-
-
Key Parameters Measured:
-
Total Distance Traveled (cm): An indicator of general locomotor activity.
-
Time Spent in Center Zone (seconds): A measure of anxiety-like behavior (less time in the center suggests higher anxiety). The center zone is typically defined as the central 50% of the arena area.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.
-
Protocol 2: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), typically 50 cm long and 10 cm wide.
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes. The open arms should be dimly lit (e.g., ~10 lux).
-
Administer this compound or vehicle.
-
After the pretreatment period, place the rodent on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera and analyze with tracking software.
-
-
Key Parameters Measured:
-
Time Spent in Open Arms (%): The primary measure of anxiety-like behavior. A lower percentage indicates higher anxiety.
-
Open Arm Entries (%): The percentage of total arm entries made into the open arms.
-
Total Arm Entries: A measure of general activity.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Behavioral Effects
References
Technical Support Center: Enhancing the Oral Bioavailability of Xylamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the peripherally selective 5-HT2A/2C receptor antagonist, Xylamidine.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a peripherally selective antagonist of serotonin 5-HT2A and 5-HT2C receptors. Its peripheral selectivity indicates that it does not readily cross the blood-brain barrier, which is advantageous for targeting gastrointestinal and cardiovascular effects of serotonin without central nervous system side effects like sedation[1]. However, this peripheral restriction often correlates with poor oral absorption. Furthermore, this compound belongs to the amidine class of compounds. Molecules in this class can exhibit poor oral bioavailability, potentially due to their high basicity[2][3].
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Data Source |
| Molecular Formula | C₁₉H₂₄N₂O₂ | PubChem[4] |
| Molar Mass | 312.4 g/mol | PubChem[4] |
| Predicted LogP | 3.3 | PubChem |
| pKa (predicted) | ~10-11 (strong base) | Inferred from amidine group |
Q3: What are the primary suspected barriers to the oral absorption of this compound?
A3: Based on its chemical structure and class, the primary barriers to efficient oral absorption of this compound are likely:
-
Low Aqueous Solubility: The predicted LogP suggests moderate lipophilicity, but the basic nature of the amidine group can lead to variable solubility in the pH range of the gastrointestinal tract. Poor solubility can be a rate-limiting step for absorption.
-
Low Permeability: The same properties that limit its penetration across the blood-brain barrier may also hinder its absorption across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: It is plausible that this compound is a substrate for efflux transporters like P-glycoprotein, which actively pump drugs out of intestinal cells and back into the lumen, thereby reducing net absorption. However, direct experimental evidence for this is lacking.
-
Presystemic Metabolism: While specific data is unavailable, first-pass metabolism in the gut wall and liver could potentially reduce the amount of active drug reaching systemic circulation.
II. Troubleshooting Guides
This section provides guidance on common experimental challenges encountered when developing an oral formulation for this compound.
Problem 1: Low and Variable Drug Concentration in Plasma Following Oral Dosing
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Experimental Approach to Investigate | Potential Formulation Strategy |
| Poor aqueous solubility | Measure the pH-dependent solubility profile of this compound. | - Salt formation: Use a pharmaceutically acceptable salt of this compound. - Particle size reduction: Micronization or nanocrystal technology. - Amorphous solid dispersions: Disperse this compound in a polymer matrix. - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles. |
| Low intestinal permeability | Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). | - Permeation enhancers: Include excipients known to transiently open tight junctions (e.g., medium-chain fatty acids). - Ion-pairing: Use a lipophilic counter-ion to increase membrane transport. - Nanoparticle formulations: Encapsulate this compound in nanoparticles to potentially enhance uptake. |
| P-glycoprotein (P-gp) efflux | Conduct a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests P-gp involvement. | - Co-administration with a P-gp inhibitor: Use excipients with known P-gp inhibitory activity (e.g., certain surfactants like polysorbate 80). - Formulation with P-gp inhibiting excipients. |
| Rapid first-pass metabolism | Perform a metabolic stability assay using liver microsomes or hepatocytes. | - Enteric coating: Protect this compound from degradation in the stomach. - Prodrug approach: Modify the this compound molecule to be less susceptible to metabolism, which is then converted to the active form in vivo. |
Problem 2: Inconsistent Results in Preclinical Animal Studies
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Action |
| Food effects | Conduct studies in both fasted and fed states to assess the impact of food on absorption. |
| Inappropriate vehicle | Ensure the vehicle used for oral gavage is optimized for this compound's solubility and stability. |
| Species differences in metabolism | Compare metabolic stability in liver microsomes from different species (e.g., rat, mouse, dog, human). |
III. Experimental Protocols
A. Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability of this compound and identifying potential P-gp efflux.
Objective: To determine the apparent permeability coefficient (Papp) of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution (in a suitable solvent like DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Preparation of Dosing Solutions: Prepare the this compound dosing solution in HBSS at the desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to avoid cytotoxicity.
-
Permeability Assay (A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (B-A):
-
Follow the same procedure as the A-B assay, but add the this compound dosing solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation of Papp:
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of this compound transported versus time.
-
Calculate Papp (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C0 is the initial concentration of this compound in the donor chamber (µmol/cm³)
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is indicative of active efflux, likely mediated by P-gp.
-
B. Metabolic Stability of this compound in Liver Microsomes
This protocol outlines a general procedure to assess the susceptibility of this compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution
-
Positive control substrate (e.g., a compound with known metabolic stability)
-
Acetonitrile (for reaction termination)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add this compound to the pre-warmed mixture to initiate the metabolic reaction. The final concentration of this compound should be low (e.g., 1 µM) to be under Km conditions.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
IV. Visualizations
Caption: Workflow of the oral absorption pathway for this compound, highlighting potential barriers.
Caption: A logical workflow for troubleshooting poor oral bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H24N2O2 | CID 22951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Xylamidine stability and long-term storage conditions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive information on the stability and long-term storage of Xylamidine, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
For long-term stability, it is recommended to store this compound powder at -20°C. Under these conditions, the compound is reported to be stable for up to 3 years.
Q2: How should I store this compound once it is dissolved in a solvent?
This compound solutions should be stored at -80°C for long-term use, where they are reported to be stable for up to one year. For short-term storage, refrigeration at 2-8°C may be acceptable, but it is advisable to use the solution as soon as possible. Avoid repeated freeze-thaw cycles.
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may not be visible. However, you might observe a decrease in its biological activity or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC). For solid this compound, any change in color or clumping of the powder could indicate instability.
Q4: Which solvents are suitable for dissolving this compound?
The choice of solvent can impact stability. While specific solubility data is limited, for creating stock solutions, it is advisable to use anhydrous solvents and store them in tightly sealed containers to prevent hydrolysis. The suitability of a solvent should be confirmed for your specific experimental setup.
Q5: Is this compound sensitive to light?
While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all research compounds from light, especially during long-term storage and when in solution. Store solutions in amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from a new vial of powder. 2. Ensure the stock solution is stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles. 3. Verify the pH of your experimental buffer, as extreme pH can promote hydrolysis of the amidine group. |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Analyze a freshly prepared standard solution of this compound to confirm the retention time of the parent compound. 2. Consider potential degradation pathways such as hydrolysis of the amidine or ether linkages. 3. Adjust the mobile phase pH to improve the stability of the compound during analysis. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility or buffer incompatibility. | 1. Confirm the solubility of this compound in your specific buffer system. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data Presentation: Long-Term Storage Conditions
The following table summarizes the recommended long-term storage conditions for this compound based on available data.
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the stability of this compound in a given solvent or formulation over time.
Objective: To determine the percentage of intact this compound remaining after storage under specific conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Incubator or environmental chamber
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent or formulation to be tested at a known concentration (e.g., 50 µg/mL).
-
Divide the solution into several aliquots in appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, 25°C, 40°C/75% RH).
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for compounds of this nature. An example gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile (linear gradient)
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 210-280 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
At each time point (e.g., 0, 1, 2, 4 weeks), remove one aliquot from each storage condition.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the stability sample and determine the concentration of this compound by comparing its peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Signaling Pathways
This compound is an antagonist of the serotonin 5-HT2A and 5-HT2C receptors. The following diagrams illustrate the canonical signaling pathways initiated by the activation of these receptors. As an antagonist, this compound would block these downstream effects.
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by this compound.
Caption: 5-HT2C Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Technical Support Center: Addressing Variability in Anorectic Response to Xylamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anorectic effects of Xylamidine.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating the anorectic response to this compound.
Issue 1: No significant anorectic effect observed with 5-Hydroxytryptamine (5-HT) alone.
-
Question: We administered 5-HT to our rats but did not observe a significant decrease in food intake compared to the control group. What could be the reason?
-
Answer: Several factors could contribute to this outcome:
-
5-HT Dose: The dose of 5-HT may be too low to induce anorexia. A dose-dependent decrease in food intake is typically observed with peripherally administered 5-HT.[1] Consider conducting a dose-response study to determine the optimal anorectic dose in your specific animal model.
-
Fasting State: The anorectic effect of 5-HT is often more pronounced in fasted animals. Ensure that your experimental protocol includes a sufficient fasting period (e.g., overnight) prior to 5-HT administration.[1]
-
Acclimation: Insufficient acclimation of the animals to the experimental conditions (e.g., single housing, injection procedures) can lead to stress-induced alterations in feeding behavior, masking the effect of 5-HT.
-
Route of Administration: Ensure that 5-HT is administered peripherally (e.g., intraperitoneally or subcutaneously) as it does not readily cross the blood-brain barrier.
-
Issue 2: High variability in food intake data within and between experimental groups.
-
Answer: High variability is a common challenge in feeding behavior studies. Here are some strategies to minimize it:
-
Animal Homogeneity: Use animals of the same sex, age, and from the same supplier to minimize genetic and developmental differences.
-
Environmental Control: Maintain a consistent environment (temperature, light-dark cycle, noise level) as external factors can influence feeding behavior.
-
Habituation: Thoroughly habituate the animals to the experimental setup, including handling, injection procedures (using a saline vehicle), and feeding apparatus, for several days before the actual experiment.
-
Data Collection Timepoints: Measure food intake at consistent and relevant time points post-injection.
-
Group Housing: While single housing is common for food intake studies, it can be stressful for some animals. If possible, consider systems that allow for monitoring of individual food intake in a group-housed setting.
-
Issue 3: this compound does not antagonize 5-HT-induced anorexia.
-
Question: We co-administered this compound with 5-HT but did not see a reversal of the 5-HT-induced anorexia. What could be the problem?
-
Answer: This could be due to several factors related to the experimental design:
-
This compound Dose: The dose of this compound may be insufficient to effectively block the 5-HT2 receptors. A dose-response study for this compound's antagonistic effect is recommended.
-
Timing of Administration: The timing of this compound administration relative to 5-HT is crucial. Administering this compound prior to 5-HT allows for receptor occupancy. The optimal pre-treatment time should be determined empirically, but typically ranges from 30 to 60 minutes.
-
Incomplete Blockade: At higher doses of 5-HT, this compound may not completely block the anorectic effect, suggesting the involvement of other 5-HT receptor subtypes (non-5-HT2).[1][2]
-
Drug Preparation: Ensure that this compound is properly dissolved and the final solution is at the correct concentration.
-
Issue 4: Unexpected anorectic effect of this compound when administered alone.
-
Question: We observed a decrease in food intake when we administered this compound by itself. Is this a known effect?
-
Answer: There are conflicting reports on the effect of this compound alone on food intake. While some studies report no effect, others have found that this compound can reduce food intake on its own.[2] This variability could be due to differences in animal strain, dose, or experimental conditions. It is important to include a "this compound only" control group in your experimental design to assess its independent effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in relation to anorexia?
A1: this compound is a peripherally acting antagonist of 5-HT2 receptors, with a higher affinity for the 5-HT2A and 5-HT2C subtypes. It does not cross the blood-brain barrier. In the context of anorexia, it is used to block the anorectic effects of peripherally administered serotonin (5-HT), which are believed to be mediated, at least in part, by these receptors.
Q2: Why is there variability in the anorectic response to this compound?
A2: The variability in the anorectic response to this compound can be attributed to several factors:
-
Involvement of other 5-HT receptor subtypes: The anorectic effect of 5-HT may not be exclusively mediated by 5-HT2 receptors. Other receptor subtypes that are not blocked by this compound may also play a role, leading to an incomplete antagonism.
-
Individual differences in animal models: Genetic background, age, and sex of the animals can influence their response to both 5-HT and this compound.
-
Experimental conditions: As outlined in the troubleshooting guide, factors such as fasting state, stress levels, and drug administration protocols can significantly impact the results.
Q3: What are the recommended doses of 5-HT and this compound for studying anorexia in rats?
A3: Based on published literature, peripherally administered 5-HT has been shown to induce a dose-dependent decrease in food intake in rats at doses ranging from 1.25 mg/kg to 5.0 mg/kg. For this compound, doses of 1.0 mg/kg and 2.0 mg/kg have been used to antagonize the effects of 5-HT. However, it is crucial to perform a dose-response study in your specific experimental setup to determine the optimal doses.
Q4: How should this compound tosylate be prepared for intraperitoneal injection?
A4: this compound tosylate should be dissolved in a sterile, isotonic vehicle suitable for injection, such as 0.9% saline. The solubility of this compound tosylate in aqueous solutions can be limited, so it may be necessary to gently warm the solution or use a sonicator to aid dissolution. The final solution should be clear and free of particulates. Always prepare fresh solutions on the day of the experiment.
Q5: Are there any known non-specific behavioral effects of this compound?
A5: While the primary action of this compound is as a peripheral 5-HT2 antagonist, the possibility of non-specific behavioral effects that could indirectly affect food intake cannot be entirely ruled out. It is advisable to include behavioral observations in your experimental design to monitor for any unusual behaviors such as changes in locomotor activity, sedation, or signs of distress.
Quantitative Data
The following table summarizes the mean food intake in rats under different experimental conditions, adapted from the study by Edwards and Stevens (1989). This data illustrates the anorectic effect of 5-HT and its antagonism by this compound.
| 5-HT Dose (mg/kg) | This compound Dose (mg/kg) | Mean Food Intake (g) ± SEM |
| 0 (Saline) | 0 (Saline) | 6.98 ± 0.45 |
| 2.5 | 0 (Saline) | 5.09 ± 0.53 |
| 5.0 | 0 (Saline) | 3.66 ± 0.45 |
| 0 (Saline) | 1.0 | 7.21 ± 0.51 |
| 0 (Saline) | 2.0 | 7.05 ± 0.48 |
| 2.5 | 1.0 | 6.55 ± 0.58 |
| 2.5 | 2.0 | 6.72 ± 0.60 |
| 5.0 | 1.0 | 5.35 ± 0.55 |
| 5.0 | 2.0 | 5.51 ± 0.57 |
SEM: Standard Error of the Mean
Experimental Protocols
Detailed Methodology for Investigating the Effect of this compound on 5-HT-Induced Anorexia in Rats
This protocol provides a step-by-step guide for a typical experiment.
1. Animals:
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 250-300g
-
Housing: Individually housed in a temperature-controlled room (21 ± 2°C) with a 12-hour light/dark cycle.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before the start of the experiment. Handle the rats daily to minimize stress.
2. Drug Preparation:
-
5-Hydroxytryptamine (5-HT): Dissolve 5-HT creatinine sulfate in 0.9% sterile saline to the desired concentrations (e.g., 1.25, 2.5, and 5.0 mg/kg). Prepare fresh on the day of the experiment.
-
This compound Tosylate: Dissolve this compound tosylate in 0.9% sterile saline to the desired concentrations (e.g., 1.0 and 2.0 mg/kg). Gentle warming or sonication may be required. Prepare fresh on the day of the experiment.
-
Vehicle: Use 0.9% sterile saline as the vehicle control.
3. Experimental Procedure:
-
Fasting: Withhold food, but not water, for 18 hours overnight before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle) via intraperitoneal (IP) injection.
-
30 minutes after the this compound injection, administer 5-HT (or vehicle) via IP injection.
-
-
Food Presentation: Immediately after the 5-HT injection, provide a pre-weighed amount of standard laboratory chow.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.
4. Experimental Groups (Example):
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + 5-HT (e.g., 2.5 mg/kg)
-
Vehicle (Saline) + 5-HT (e.g., 5.0 mg/kg)
-
This compound (e.g., 1.0 mg/kg) + Vehicle (Saline)
-
This compound (e.g., 2.0 mg/kg) + Vehicle (Saline)
-
This compound (e.g., 1.0 mg/kg) + 5-HT (e.g., 2.5 mg/kg)
-
This compound (e.g., 2.0 mg/kg) + 5-HT (e.g., 2.5 mg/kg)
-
This compound (e.g., 1.0 mg/kg) + 5-HT (e.g., 5.0 mg/kg)
-
This compound (e.g., 2.0 mg/kg) + 5-HT (e.g., 5.0 mg/kg)
5. Data Analysis:
-
Calculate the mean food intake for each group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by post-hoc tests) to determine the main effects of 5-HT and this compound and their interaction.
Visualizations
Caption: Peripheral 5-HT2 receptor signaling pathway leading to anorexia.
Caption: Experimental workflow for a 5-HT induced anorexia study.
References
How to confirm peripheral blockade with Xylamidine administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the peripheral blockade of Xylamidine. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of serotonin 5-HT2 receptors.[1] It is structurally an amidine derivative and is particularly useful in pharmacological research due to its characteristic of not readily crossing the blood-brain barrier (BBB).[1] This property allows for the specific investigation of peripheral serotonergic systems, distinguishing peripheral effects from central nervous system (CNS) effects.
Q2: How can I be sure that this compound is not crossing the blood-brain barrier in my experiment?
A2: Confirming the peripheral selectivity of this compound is crucial. This is typically achieved by employing a dual-pronged approach:
-
In Vitro BBB Models: Utilize in vitro models of the blood-brain barrier, such as transwell assays with brain microvascular endothelial cells, to directly measure the permeability of this compound.
-
In Vivo Comparative Assays: Conduct parallel in vivo experiments that measure both a known peripheral response and a known central response mediated by 5-HT2 receptors. A peripherally restricted antagonist like this compound should block the peripheral response without affecting the central one.
Q3: What are the key in vivo models for confirming the peripheral blockade of this compound?
A3: Two widely used and well-characterized models are:
-
Peripheral Model: The pithed rat model is used to assess the antagonism of the pressor response to intravenously administered serotonin.[1] This response is peripherally mediated by 5-HT2 receptors on vascular smooth muscle.
-
Central Model: The quipazine-induced elevation of serum corticosterone in rats is a centrally mediated response.[2] Quipazine is a serotonin receptor agonist that acts in the brain to increase corticosterone levels. A true peripheral antagonist will not block this effect.[1]
Q4: Are there other behavioral or physiological readouts I can use to assess peripheral 5-HT2 blockade?
A4: Yes, other models include:
-
5-HT-Induced Anorexia: Peripherally administered serotonin can induce a dose-dependent decrease in food intake. This compound has been shown to antagonize this effect, suggesting a peripheral mechanism.
-
5-HT-Induced Hypothermia: Activation of peripheral 5-HT2 receptors can induce hypothermia in mice. This effect can be attenuated by peripheral 5-HT2 antagonists.
Experimental Protocols and Troubleshooting Guides
In Vivo Confirmation of Peripheral Blockade
This experimental workflow is designed to concurrently assess the peripheral and central effects of this compound.
Protocol 1: Antagonism of Serotonin-Induced Pressor Response in Pithed Rats
Objective: To determine if this compound can block the peripherally mediated pressor (blood pressure increasing) effect of serotonin.
Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-350g).
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Cannulate the trachea to allow for artificial respiration.
-
"Pith" the rat by inserting a steel rod through the orbit and foramen magnum into the vertebral foramen, destroying the central nervous system. This eliminates central and reflex cardiovascular control.
-
Immediately begin artificial ventilation.
-
Cannulate a carotid artery for blood pressure measurement and a jugular vein for intravenous drug administration.
-
Allow the preparation to stabilize.
-
-
Drug Administration:
-
Administer a pre-treatment of a ganglionic blocker (e.g., hexamethonium) to eliminate sympathetic ganglionic transmission.
-
Administer this compound (e.g., 0.1 and 0.3 mg/kg, i.p.) or vehicle control. A positive control group receiving a known central and peripheral 5-HT2 antagonist (e.g., ketanserin) should also be included.
-
After a suitable pre-treatment time (e.g., 30 minutes), administer a bolus injection of serotonin (e.g., 2-10 µg/kg, i.v.).
-
-
Data Collection and Analysis:
-
Record the mean arterial pressure continuously.
-
Measure the peak increase in blood pressure following serotonin administration.
-
Compare the pressor response to serotonin in the this compound-treated group to the vehicle-treated group. A significant reduction in the pressor response in the this compound group indicates peripheral 5-HT2 receptor blockade.
-
Troubleshooting Guide: Pithed Rat Preparation
| Problem | Possible Cause(s) | Solution(s) |
| No pressor response to serotonin | - Incorrect pithing procedure (incomplete destruction of CNS) leading to compensatory reflexes.- Inactive serotonin solution.- Venous cannula not properly placed. | - Verify pithing technique.- Prepare fresh serotonin solution.- Confirm cannula placement. |
| High variability in blood pressure | - Inadequate anesthesia before pithing.- Hypoxia due to improper ventilation.- Hemorrhage. | - Ensure deep anesthesia before the procedure.- Adjust ventilator settings (rate and volume).- Meticulous surgical technique to minimize blood loss. |
| This compound fails to block the pressor response | - Inadequate dose of this compound.- Insufficient pre-treatment time.- Issues with drug formulation/stability. | - Perform a dose-response curve for this compound.- Increase the time between this compound and serotonin administration.- Prepare fresh drug solutions. |
Protocol 2: Quipazine-Induced Corticosterone Secretion
Objective: To determine if this compound affects the centrally-mediated increase in serum corticosterone induced by quipazine.
Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (200-250g).
-
Handle animals for several days prior to the experiment to minimize handling stress.
-
House animals individually to prevent stress from social interaction on the day of the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 1 and 3 mg/kg, i.p.), a positive control (e.g., a centrally-acting 5-HT2 antagonist like metergoline), or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer quipazine (e.g., 10 mg/kg, i.p.).
-
-
Sample Collection and Analysis:
-
Collect blood samples via tail-nick or other appropriate low-stress method at baseline (before drug administration) and at various time points after quipazine injection (e.g., 30, 60, and 120 minutes).
-
Separate serum and store at -80°C until analysis.
-
Measure serum corticosterone concentrations using a commercially available ELISA or RIA kit.
-
Troubleshooting Guide: Corticosterone Assay
| Problem | Possible Cause(s) | Solution(s) |
| High baseline corticosterone levels | - Stress during handling or injection.- Improper blood collection technique.- Circadian rhythm effects (sampling at the wrong time of day). | - Acclimatize animals to handling and injection procedures.- Use a low-stress blood collection method.- Standardize the time of day for all experiments (typically in the morning when corticosterone levels are at their nadir). |
| No increase in corticosterone with quipazine | - Inactive quipazine solution.- Incorrect dose of quipazine.- High baseline corticosterone levels masking the effect. | - Prepare fresh quipazine solution.- Verify the dose and administration route.- Address causes of high baseline levels. |
| High inter-animal variability | - Genetic differences in stress response.- Inconsistent experimental procedures (timing, handling).- Assay variability. | - Use a sufficient number of animals per group.- Strictly standardize all experimental conditions.- Run all samples for a given experiment on the same assay plate; include internal controls. |
| This compound appears to block corticosterone response | - Potential, though unlikely, central leakage at high doses.- Non-specific effects of this compound.- Experimental artifact. | - Test lower doses of this compound.- Confirm results with another peripherally-restricted antagonist.- Re-evaluate all experimental procedures for potential confounders. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound and Comparators
| Assay | Compound | Dose/Concentration | Effect | Reference |
| Serotonin-Induced Pressor Response (Pithed Rat) | This compound | 0.1 - 0.3 mg/kg, i.p. | Antagonism of pressor response | |
| Quipazine-Induced Corticosterone Elevation | This compound | 1 - 3 mg/kg, i.p. | No antagonism | |
| Quipazine-Induced Corticosterone Elevation | Mianserin | ED50 ~0.9 mg/kg | Antagonism | |
| Quipazine-Induced Corticosterone Elevation | Ketanserin | ED50 ~0.2 mg/kg | Antagonism | |
| Quipazine-Induced Corticosterone Elevation | Metergoline | ED50 ~0.03 mg/kg | Antagonism | |
| 5-HT-Induced Anorexia (Rat) | This compound | 1.0 and 2.0 mg/kg | Antagonism (incomplete at high 5-HT doses) |
Table 2: In Vitro Receptor Binding Affinity of this compound and Comparators
| Receptor | Radioligand | Compound | Ki (nM) or IC50 | Reference |
| 5-HT2 | [³H]spiperone | This compound | Potent inhibitor | |
| 5-HT1 | [³H]serotonin | This compound | Less potent inhibitor | |
| 5-HT2 | [³H]spiperone | Mianserin | Potent inhibitor | |
| 5-HT2 | [³H]spiperone | Ketanserin | Potent inhibitor | |
| 5-HT2 | [³H]spiperone | Metergoline | Potent inhibitor |
Signaling Pathways and Logical Relationships
Serotonin 5-HT2A Receptor Signaling in Peripheral Vasculature
Troubleshooting Logic for Incomplete Peripheral Blockade
References
Potential interactions of Xylamidine with common anesthetics
Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice. There is currently a lack of direct scientific studies on the interactions between Xylamidine and common anesthetic agents. The information provided is based on the known pharmacology of this compound and general principles of anesthetic drug interactions. Researchers should exercise caution and conduct their own risk assessments before any co-administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peripherally selective antagonist of serotonin 5-HT2A and 5-HT2C receptors, with a lesser effect on the 5-HT1A receptor.[1] Its key characteristic is that it does not readily cross the blood-brain barrier, limiting its effects to the peripheral nervous system.[1][2] This makes it a useful tool for researchers studying the peripheral effects of serotonin, such as in the cardiovascular and gastrointestinal systems, without the central nervous system effects like sedation.[1]
Q2: Are there any known direct interactions between this compound and common anesthetics?
A2: As of the latest literature review, there are no specific studies that have investigated the direct interactions between this compound and common anesthetics such as propofol, isoflurane, sevoflurane, or ketamine. The potential for interactions must be inferred from the pharmacological profiles of the involved substances.
Q3: What are the potential pharmacodynamic interactions to consider?
A3: Given this compound's antagonism of 5-HT2A receptors, which are involved in vasoconstriction, there is a theoretical potential for interactions with anesthetics that affect hemodynamics. Anesthetics often cause vasodilation and hypotension.[3] The net effect of co-administering this compound with an anesthetic on blood pressure is unknown and would require experimental investigation.
Q4: What are the potential pharmacokinetic interactions to consider?
A4: The metabolic pathway of this compound is not well-documented in the public domain. Anesthetic agents are metabolized by various cytochrome P450 (CYP) enzymes. If this compound is metabolized by or inhibits/induces CYP enzymes, there is a potential for altering the metabolism and clearance of co-administered anesthetics, which could affect the duration and depth of anesthesia. Without specific metabolic data for this compound, this remains a theoretical concern.
Troubleshooting Guide
| Observed Issue During Experiment | Potential Cause (Hypothetical) | Suggested Troubleshooting Step |
| Unexpected Hemodynamic Instability (Hypotension or Hypertension) | Potential synergistic or antagonistic effects on vascular tone between this compound (peripheral 5-HT2A antagonism) and the anesthetic agent. | 1. Monitor blood pressure closely and continuously. 2. Be prepared to administer vasoactive drugs to manage blood pressure. 3. Consider a dose-response study with each agent individually before co-administration. |
| Prolonged or Delayed Emergence from Anesthesia | Possible inhibition of anesthetic metabolism by this compound via cytochrome P450 pathways, leading to higher than expected plasma concentrations of the anesthetic. | 1. Review the known metabolic pathways of the specific anesthetic used. 2. If possible, conduct in vitro metabolic assays to assess for potential inhibition by this compound. 3. In in vivo studies, allow for a longer recovery and observation period. |
| Insufficient Anesthetic Depth at Standard Doses | Potential induction of anesthetic metabolism by this compound, leading to faster clearance of the anesthetic. | 1. Monitor anesthetic depth using appropriate physiological and neurological parameters. 2. Be prepared to titrate the anesthetic dose to effect. 3. Consider pharmacokinetic studies to determine if the anesthetic's half-life is altered in the presence of this compound. |
Experimental Protocols
In Vivo Assessment of Hemodynamic Interactions
Objective: To determine the effect of this compound on the hemodynamic changes induced by a common anesthetic (e.g., isoflurane) in a rodent model.
Methodology:
-
Animal Model: Utilize adult male Sprague-Dawley rats instrumented for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR) via a carotid artery catheter.
-
Groups:
-
Group 1: Vehicle control + Isoflurane
-
Group 2: this compound (e.g., 1-5 mg/kg, intraperitoneally) + Isoflurane
-
-
Procedure:
-
Administer vehicle or this compound 30 minutes prior to anesthetic induction.
-
Induce anesthesia with a standardized concentration of isoflurane (e.g., 2.5%) in oxygen.
-
Maintain anesthesia at a constant concentration (e.g., 1.5%).
-
Record MAP and HR continuously from baseline (pre-anesthesia) through the induction and maintenance phases for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Compare the changes in MAP and HR from baseline between the vehicle and this compound groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
In Vitro Assessment of Metabolic Interactions
Objective: To investigate the potential of this compound to inhibit the metabolism of a common anesthetic (e.g., propofol) by liver microsomes.
Methodology:
-
Materials: Rat or human liver microsomes, propofol, this compound, NADPH regenerating system.
-
Procedure:
-
Pre-incubate liver microsomes with varying concentrations of this compound or a known inhibitor (positive control) for a set time.
-
Initiate the metabolic reaction by adding propofol and the NADPH regenerating system.
-
Incubate for a specific duration at 37°C.
-
Terminate the reaction (e.g., by adding ice-cold acetonitrile).
-
Analyze the concentration of the remaining propofol using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the rate of propofol metabolism at each this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of metabolism).
Visualizations
Caption: Potential interaction pathways of this compound and anesthetics.
Caption: Workflow for assessing potential this compound-anesthetic interactions.
References
Technical Support Center: Refining Experimental Timelines After Xylamidine Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental timelines when using the peripheral 5-HT2 receptor antagonist, Xylamidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a peripherally selective antagonist of serotonin 5-HT2A and 5-HT2C receptors.[1][2] It also exhibits some activity as a 5-HT1A receptor antagonist, though to a lesser extent.[1][2] A key feature of this compound is its inability to cross the blood-brain barrier, making it an ideal tool for isolating and studying peripheral serotonergic responses without confounding central nervous system effects.[1]
Q2: What are the common in vitro applications of this compound?
This compound is frequently used in vitro to:
-
Investigate the role of peripheral 5-HT2A and 5-HT2C receptors in cellular signaling.
-
Block serotonin-induced cellular responses, such as calcium mobilization and smooth muscle contraction.
-
Study the peripheral effects of serotonin on processes like appetite regulation and cardiovascular function in isolated tissues or cells.
Q3: What is a good starting concentration for this compound in cell culture experiments?
A typical starting concentration range for in vitro experiments is between 10 nM and 1 µM. However, the optimal concentration is highly dependent on the cell type, the expression level of the target receptors, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the IC50 for your specific experimental system.
Q4: How long should I pre-incubate my cells with this compound before adding a serotonin agonist?
For competitive antagonists, a pre-incubation period is crucial to allow the antagonist to reach equilibrium with the receptor. A common starting point for pre-incubation is 30 to 60 minutes. However, the optimal pre-incubation time can vary. It is advisable to perform a time-course experiment to determine the minimal time required for maximal inhibition.
Q5: I am observing high variability in my results between experiments. What could be the cause?
High variability can stem from several factors:
-
Inconsistent cell seeding density: Ensure a uniform cell number across all wells.
-
Cell health: Use cells that are in a consistent growth phase and have a low passage number.
-
Reagent preparation: Prepare fresh dilutions of this compound and agonists for each experiment.
-
Incubation times: Use precise timing for all incubation steps.
-
Solubility issues: Ensure this compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.
Q6: How can I be sure that the observed effects are due to 5-HT2 receptor antagonism and not off-target effects?
To confirm specificity, consider the following controls:
-
Use a cell line that does not express 5-HT2A/2C receptors: this compound should not have an effect in these cells if its action is target-specific.
-
Rescue experiment: After antagonizing the receptor with this compound, see if a very high concentration of the agonist can overcome the blockade.
Troubleshooting Guides
Issue 1: Suboptimal or No Antagonism of Serotonin-Induced Response
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | Perform a dose-response curve with a wider concentration range of this compound to determine the IC50 in your specific cell system. |
| Inadequate Pre-incubation Time | Conduct a time-course experiment where you vary the pre-incubation time with this compound (e.g., 15, 30, 60, 120 minutes) before adding the agonist to find the optimal time for receptor binding equilibrium. |
| Low Receptor Expression | Confirm the expression of 5-HT2A and/or 5-HT2C receptors in your cell line using techniques like Western blotting or qPCR. |
| Agonist Concentration Too High | If the agonist concentration is too high, it may overcome the competitive antagonism. Perform an agonist dose-response curve in the presence of a fixed concentration of this compound. |
| This compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately. Check for precipitation in your working solutions. |
Issue 2: Observed Cytotoxicity or Changes in Cell Viability
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound or Solvent (e.g., DMSO) | Determine the toxicity of this compound and the solvent by performing a cell viability assay (e.g., MTT or CCK-8 assay). Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.1% for DMSO). |
| Prolonged Incubation Time | Long exposure to any compound can be stressful for cells. Assess cell viability at different time points of this compound treatment. |
| Suboptimal Cell Culture Conditions | Ensure your cells are healthy, not overgrown, and that the culture medium is fresh. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Antagonism | 5-HT2 | Potent | Rat | Jugular Vein Contraction | |
| Inhibition of Binding | 5-HT2 | Potent | Rat | Tritiated Spiperone Binding | |
| Inhibition of Binding | 5-HT1 | Less Potent | Rat | Tritiated Serotonin Binding |
Note: Specific Ki or IC50 values for this compound are not consistently reported in the readily available literature. Researchers are strongly encouraged to determine these values empirically in their experimental system.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Ki
This protocol is adapted from standard receptor binding assay procedures.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A or 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A or 5-HT2C receptor.
-
Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, or [3H]-Mesulergine for 5-HT2C).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like Mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents:
-
Dilute cell membranes in ice-cold assay buffer to the desired concentration (to be optimized).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd.
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM Mianserin).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding: Add non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Add this compound dilutions, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). This should be optimized in a preliminary kinetics experiment.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay to Measure Functional Antagonism
This protocol is based on common calcium mobilization assay procedures.
Objective: To measure the ability of this compound to antagonize serotonin-induced calcium release in cells expressing 5-HT2A or 5-HT2C receptors.
Materials:
-
Cells expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Serotonin (agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
-
This compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add different concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of serotonin (a concentration that gives a submaximal response, e.g., EC80) into the wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound to determine the IC50.
-
Protocol 3: Cell Viability Assay (MTT)
This protocol outlines the basic steps for an MTT assay to assess potential cytotoxicity.
Objective: To determine if this compound treatment affects cell viability.
Materials:
-
Cells of interest.
-
This compound.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle control to determine cell viability.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Xylamidine and Ketanserin for Peripheral 5-HT2A Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Xylamidine and ketanserin, two prominent antagonists of the serotonin 2A (5-HT2A) receptor, with a focus on their application in peripheral blockade. The objective of this document is to furnish researchers with the necessary data to make informed decisions when selecting a suitable antagonist for their experimental needs. This comparison encompasses their mechanism of action, receptor binding affinity, selectivity, pharmacokinetic profiles, and key experimental protocols.
Introduction to 5-HT2A Antagonism
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological processes. While its roles in the central nervous system are extensively studied, peripheral 5-HT2A receptors are critically involved in processes such as vasoconstriction, platelet aggregation, and inflammation. Consequently, antagonists that can selectively block these peripheral receptors are invaluable tools for both basic research and therapeutic development.
Ketanserin is a well-characterized 5-HT2A antagonist that has been instrumental in elucidating the function of this receptor. However, its utility in specifically studying peripheral effects is complicated by its ability to cross the blood-brain barrier and its affinity for other receptors. This compound, in contrast, is distinguished by its reported inability to penetrate the central nervous system, positioning it as a peripherally selective 5-HT2A antagonist.
Mechanism of Action: The 5-HT2A Signaling Pathway
Both this compound and ketanserin act as competitive antagonists at the 5-HT2A receptor. Upon activation by serotonin (5-HT), the 5-HT2A receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, culminating in a cellular response. By binding to the 5-HT2A receptor without activating it, this compound and ketanserin prevent the initiation of this signaling cascade.
Figure 1: 5-HT2A Receptor Gq Signaling Pathway
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ketanserin. It is important to note that while extensive data is available for ketanserin, quantitative binding and pharmacokinetic data for this compound are not widely reported in publicly available literature.
Table 1: Receptor Binding Affinity
| Compound | Target | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| Ketanserin | 5-HT2A | Human | Radioligand Binding | [3H]ketanserin | 3.5 | 0.35 - 0.77 | [1] |
| Rat | Radioligand Binding | [3H]spiperone | Potent Inhibitor | Not Reported | [2] | ||
| This compound | 5-HT2A (peripheral) | Rat | Radioligand Binding | [3H]spiperone | Potent Inhibitor | Not Reported | [2] |
Table 2: Receptor Selectivity Profile
| Compound | Receptor | Ki (nM) | Selectivity vs. 5-HT2A | Reference(s) |
| Ketanserin | 5-HT2A | 3.5 | - | [1] |
| α1-adrenergic | Weak antagonist | Lower | ||
| H1 (Histamine) | Potent antagonist | Lower | ||
| 5-HT1C | Binds | Lower | ||
| This compound | 5-HT2A | Not Reported | - | |
| 5-HT1 | Less potent inhibitor | Lower | [2] | |
| Blood-Brain Barrier | Does not cross | Peripherally Selective |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Species | Value | Reference(s) |
| Ketanserin | Bioavailability (Oral) | Human | ~50% | |
| Half-life (t1/2) | Human | 12-29 hours | ||
| Protein Binding | Human | ~95% | ||
| Metabolism | Human | Extensive hepatic metabolism | ||
| This compound | Bioavailability | - | Not Reported | |
| Half-life (t1/2) | - | Not Reported | ||
| Protein Binding | - | Not Reported | ||
| Metabolism | - | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize 5-HT2A antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Figure 2: Radioligand Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing 5-HT2A receptors in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and a range of concentrations of the unlabeled test compound (this compound or ketanserin). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled standard).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key event in the 5-HT2A signaling cascade.
Figure 3: Calcium Flux Assay Workflow
Detailed Steps:
-
Cell Plating: Seed cells stably or transiently expressing the human 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of the antagonist (this compound or ketanserin) to the wells. Incubate for a period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a 5-HT2A agonist (e.g., serotonin) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the rise in intracellular calcium. The peak fluorescence response is measured for each concentration of the antagonist. Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.
Summary and Conclusion
The choice between this compound and ketanserin for peripheral 5-HT2A receptor blockade hinges on the specific requirements of the research.
Ketanserin is a well-characterized antagonist with a large body of literature supporting its use. Its high affinity for the 5-HT2A receptor is well-documented with specific Ki values in the low nanomolar range. However, its utility for specifically targeting peripheral receptors is limited by its ability to cross the blood-brain barrier and its off-target effects, notably at α1-adrenergic and H1 histamine receptors.
This compound presents a compelling alternative for researchers focused exclusively on peripheral 5-HT2A receptor function. Its primary advantage is its inability to cross the blood-brain barrier, thereby isolating its effects to the periphery. While quantitative binding affinity and comprehensive selectivity data are not as readily available, it is consistently described as a potent 5-HT2 receptor antagonist. In vivo studies have demonstrated its efficacy in blocking peripheral serotonergic responses at doses of 0.1 and 0.3 mg/kg (i.p.) in rats.
For researchers aiming to dissect the peripheral versus central roles of 5-HT2A receptors, this compound is the more appropriate tool. For studies where systemic blockade is desired or where the central effects are part of the investigation, ketanserin remains a viable and well-understood option, provided its off-target activities are taken into consideration.
Future research providing a head-to-head quantitative comparison of the in vitro pharmacology and in vivo pharmacokinetics of this compound and ketanserin would be of significant value to the scientific community.
References
Validating the Peripheral Selectivity of Xylamidine in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xylamidine's performance as a peripherally selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist against other alternatives. The information presented is supported by experimental data from preclinical studies to assist researchers in evaluating this compound for their specific models.
Introduction to this compound and Peripheral 5-HT2A Receptor Antagonism
This compound is an antagonist of the 5-HT2A receptor, a subtype of serotonin receptor involved in a wide array of physiological processes. A key characteristic of this compound is its reported inability to cross the blood-brain barrier (BBB), which confines its effects to the periphery. This peripheral selectivity is crucial for research aiming to isolate and study the peripheral roles of 5-HT2A receptors without the confounding effects of central nervous system (CNS) engagement. Such selectivity is desirable in the development of therapeutics where peripheral 5-HT2A receptor blockade is the target, and central side effects are to be avoided.
Comparative Analysis of 5-HT2A Receptor Antagonists
To validate the peripheral selectivity of this compound, its pharmacological profile is compared with centrally acting 5-HT2A antagonists like Ketanserin and another peripherally restricted antagonist, Sarpogrelate.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and comparator compounds.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Receptor | Organism | Ki (nM) | Reference |
| This compound | 5-HT2 | Rat | Data not available | [1] |
| Ketanserin | 5-HT2A | Human | 2.5 | [2] |
| Sarpogrelate | 5-HT2A | Rabbit | 60.3 | [3] |
Table 2: In Vivo Activity and Peripheral Selectivity
| Compound | Peripheral Model (Serotonin-induced pressor response in pithed rat) | Central Model (Quipazine-induced serum corticosterone elevation) | Conclusion on Peripheral Selectivity | Reference |
| This compound | Antagonized at 0.1 and 0.3 mg/kg, i.p. | No antagonism at 1 or 3 mg/kg, i.p. | Peripherally selective | [1] |
| BW 501C67 | Antagonized at 0.1 and 0.3 mg/kg, i.p. | No antagonism at 1 or 3 mg/kg, i.p. | Peripherally selective | |
| Ketanserin | Antagonized | Antagonized (ED50 ~0.9 mg/kg) | Centrally acting | |
| Mianserin | Antagonized | Antagonized (ED50 ~0.4 mg/kg) | Centrally acting | |
| Metergoline | Antagonized | Antagonized (ED50 ~0.2 mg/kg) | Centrally acting | |
| LY 53857 | Antagonized | Antagonized (ED50 ~0.03 mg/kg) | Centrally acting |
Table 3: Blood-Brain Barrier Permeability
| Compound | Method | Value | Interpretation | Reference |
| This compound | In vivo functional assays | Not Quantified | Reported not to cross the BBB | |
| Ketanserin | - | - | Crosses the BBB | |
| Sarpogrelate | - | - | Limited BBB penetration |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation in new models.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Rat frontal cortex membrane preparation
-
[3H]Spiperone (radioligand)
-
Test compound (e.g., this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat frontal cortex membranes by homogenization and centrifugation.
-
In a reaction tube, add the membrane preparation, [3H]spiperone at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known 5-HT2A antagonist (e.g., Ketanserin).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model: Serotonin-Induced Pressor Response in Pithed Rats
Objective: To assess the in vivo antagonist activity of a compound at peripheral 5-HT2A receptors mediating vasoconstriction.
Materials:
-
Male rats
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments for pithing
-
Catheters for intravenous administration and blood pressure measurement
-
Serotonin (5-HT)
-
Test compound (e.g., this compound)
-
Blood pressure transducer and recording system
Procedure:
-
Anesthetize the rat and surgically pith the animal by inserting a rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system.
-
Immediately begin artificial respiration.
-
Insert catheters into a jugular vein for intravenous administration of compounds and into a carotid artery for continuous measurement of arterial blood pressure.
-
Allow the animal's blood pressure to stabilize.
-
Administer a bolus intravenous injection of serotonin and record the resulting pressor (blood pressure increasing) response.
-
After the blood pressure returns to baseline, administer the test compound (e.g., this compound) intravenously or intraperitoneally.
-
After a suitable pretreatment time, administer the same dose of serotonin again and record the pressor response.
-
A reduction in the serotonin-induced pressor response in the presence of the test compound indicates peripheral 5-HT2A receptor antagonism.
In Vivo Model: Quipazine-Induced Serum Corticosterone Elevation
Objective: To assess the in vivo antagonist activity of a compound at central 5-HT2A receptors.
Materials:
-
Male rats
-
Quipazine (a serotonin agonist that crosses the BBB)
-
Test compound (e.g., this compound)
-
Equipment for blood collection
-
Assay kit for measuring serum corticosterone levels
Procedure:
-
Administer the test compound (e.g., this compound) to the rats at various doses.
-
After a specified pretreatment time, administer quipazine to stimulate central 5-HT2A receptors.
-
At the time of peak quipazine effect, collect blood samples from the rats.
-
Separate the serum and measure the concentration of corticosterone using a suitable assay.
-
A prevention or reduction of the quipazine-induced increase in serum corticosterone by the test compound indicates central 5-HT2A receptor antagonism. The inability of a compound to block this effect, while being active in a peripheral model, suggests a lack of CNS penetration.
Visualizations
Signaling Pathway of 5-HT2A Receptor
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xylamidine and BW 501C67: Peripheral Serotonin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Xylamidine and BW 501C67, two peripherally selective serotonin antagonists. By examining their performance in key experiments and presenting the available data, this document aims to inform research and development decisions in the field of serotonergic signaling.
Introduction
This compound and BW 501C67 are experimental compounds that selectively block serotonin (5-hydroxytryptamine, 5-HT) receptors outside of the central nervous system.[1] Their inability to cross the blood-brain barrier makes them valuable tools for isolating and studying the peripheral effects of serotonin, which are implicated in a wide range of physiological processes, including cardiovascular function, gastrointestinal motility, and inflammation. Both compounds have been shown to be potent antagonists at 5-HT2 receptors, the primary mediators of serotonin's contractile effects on smooth muscle.[1] This guide delves into the available experimental data to draw a comparative profile of these two important research tools.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and BW 501C67, focusing on their receptor binding affinity and in vivo potency.
Table 1: In Vitro Serotonin Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Tissue Source | Potency |
| This compound | 5-HT2 | [3H]Spiperone | Rat Frontal Cortex | Potent Inhibitor[1] |
| 5-HT1 | [3H]Serotonin | Rat Brain | Less Potent Inhibitor[1] | |
| BW 501C67 | 5-HT2 | [3H]Spiperone | Rat Frontal Cortex | Potent Inhibitor[1] |
| 5-HT1 | [3H]Serotonin | Rat Brain | Less Potent Inhibitor |
Table 2: In Vivo Antagonism of Serotonin-Induced Pressor Response
| Compound | Animal Model | Doses Tested (i.p.) | Effect on Serotonin Pressor Response |
| This compound | Pithed Rat | 0.1 and 0.3 mg/kg | Antagonized |
| BW 501C67 | Pithed Rat | 0.1 and 0.3 mg/kg | Antagonized |
Signaling Pathways
Both this compound and BW 501C67 exert their effects by blocking 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. Antagonism of these receptors prevents the downstream signaling cascade initiated by serotonin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
5-HT2 Receptor Binding Assay using [³H]Spiperone
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2 receptor.
References
A Comparative Analysis of Xylamidine and Other 5-HT2C Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Xylamidine and other prominent 5-HT2C receptor antagonists. The following sections detail their performance based on experimental data, outline key experimental methodologies, and visualize critical biological and experimental pathways.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of neuropsychiatric disorders, including anxiety, depression, and schizophrenia. Antagonists of this receptor have shown promise in preclinical and clinical studies. This compound is a notable 5-HT2A and 5-HT2C receptor antagonist distinguished by its peripheral selectivity, as it does not readily cross the blood-brain barrier.[1] This characteristic makes it a valuable tool for distinguishing between central and peripheral serotonergic effects. This guide provides a comparative analysis of this compound and other well-characterized 5-HT2C antagonists, focusing on their binding affinities, selectivity, and functional activities.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi or Ki) of this compound and a selection of other 5-HT2C receptor antagonists. The data has been compiled from various in vitro studies to provide a quantitative comparison of their potency and selectivity. It is important to note that direct comparative studies including all these compounds under identical experimental conditions are limited; therefore, variations in reported values may exist due to different experimental setups.
Table 1: Binding Affinities (pKi/Ki) of Selected Antagonists at the Human 5-HT2C Receptor
| Compound | pKi | Ki (nM) | Reference(s) |
| SB 242084 | 9.0 | 1 | [2][3][4][5] |
| RS-102221 | 8.4-8.7 | 4-10 | |
| Metergoline | 8.75 | 1.78 | |
| Mianserin | - | - | |
| Ketanserin | - | 100 | |
| This compound | Potent 5-HT2 Antagonist | - |
Table 2: Selectivity Profile of 5-HT2C Antagonists Against Other Serotonin Receptor Subtypes (Fold Selectivity or pKi/Ki Values)
| Compound | 5-HT2C (pKi/Ki) | 5-HT2A (pKi/Ki) | 5-HT2B (pKi/Ki) | Other 5-HT Receptors (pKi/Ki) | Reference(s) |
| SB 242084 | 9.0 | 6.8 | 7.0 | 5-HT1A (6.4), 5-HT1B (6.4), 5-HT1D (6.4), 5-HT6 (6.0), 5-HT7 (6.1) | |
| RS-102221 | 8.4 | ~100-fold lower | ~100-fold lower | >100-fold selective over other 5-HT receptors | |
| Metergoline | 8.75 | 8.64 | 8.75 | High affinity for 5-HT7 (Ki = 16 nM) | |
| Mianserin | Antagonist | Antagonist | - | - | |
| Ketanserin | Antagonist (Ki=100nM) | High Affinity | - | - | |
| This compound | Antagonist | Antagonist | - | Less potent at 5-HT1 receptors |
Key Experimental Protocols
The characterization of 5-HT2C antagonists relies on standardized in vitro and in vivo experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT2C receptor, such as [³H]-mesulergine, is used.
-
Assay:
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (the compound being tested).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT2C ligand.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Turnover Assay
Objective: To determine the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced PI hydrolysis.
Methodology:
-
Cell Culture and Labeling: Cells stably expressing the 5-HT2C receptor are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Assay:
-
The labeled cells are pre-incubated with varying concentrations of the antagonist for a specific period.
-
A 5-HT2C receptor agonist (e.g., serotonin) is then added at a concentration that elicits a submaximal response (e.g., EC80).
-
The incubation continues for a set time to allow for the accumulation of inositol phosphates (IPs).
-
The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).
-
-
Separation and Detection: The accumulated [³H]-IPs are separated from other cellular components using anion-exchange chromatography. The radioactivity of the eluted IPs is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation (IC50) is determined. The pA2 value, a measure of antagonist potency, can be calculated from the Schild equation, providing information on the nature of the antagonism (competitive or non-competitive).
Visualizing Pathways and Workflows
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Canonical 5-HT2C receptor signaling pathway.
Experimental Workflow for Antagonist Characterization
The process of characterizing a novel 5-HT2C antagonist involves a series of in vitro and in vivo experiments.
Caption: Workflow for 5-HT2C antagonist drug discovery.
Logical Relationship of Compared Antagonists
This diagram illustrates the classification of the compared antagonists based on their key characteristics.
Caption: Classification of compared 5-HT2C antagonists.
Conclusion
The comparative analysis of this compound and other 5-HT2C antagonists highlights the diversity within this class of pharmacological tools. This compound's peripheral selectivity makes it an invaluable instrument for dissecting the roles of peripheral versus central 5-HT2C receptors in physiological and pathological processes. In contrast, brain-penetrant and highly selective antagonists like SB 242084 and RS-102221 are crucial for investigating the central functions of the 5-HT2C receptor and for the development of novel therapeutics for CNS disorders. The choice of antagonist for a particular research application should be guided by its specific pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide aim to facilitate this selection process and support further research into the complex roles of the 5-HT2C receptor.
References
Xylamidine Fails to Counter N,N-Diethyltryptamine's Behavioral Effects, Study Finds
A foundational study in psychopharmacology indicates that xylamidine, a peripherally acting serotonin antagonist, does not inhibit the behavioral effects induced by the psychedelic compound N,N-diethyltryptamine (DET). This finding suggests that the primary behavioral manifestations of DET are mediated by central nervous system receptors inaccessible to this compound.
N,N-diethyltryptamine (DET) is a classic psychedelic tryptamine known to induce profound alterations in perception, mood, and thought. Its psychoactive effects are primarily attributed to its action as an agonist at serotonin 5-HT2A receptors in the brain.[1] In contrast, this compound is characterized as a potent antagonist of 5-HT2A and 5-HT2C receptors with a critical distinction: it does not readily cross the blood-brain barrier. This property makes it a useful tool for distinguishing between peripheral and central serotonin-mediated effects.
Mechanistic Insights into the Lack of Antagonism
The observed absence of antagonism can be understood by considering the distinct sites of action of DET and this compound. DET's psychedelic properties are contingent upon its ability to penetrate the central nervous system and activate 5-HT2A receptors within the brain. This activation initiates a cascade of intracellular signaling events that ultimately lead to the characteristic changes in consciousness and behavior.
This compound, due to its peripheral restriction, can effectively block 5-HT2 receptors in the body's periphery, such as those in the vasculature and gastrointestinal tract. However, it is unable to reach the brain in sufficient concentrations to counteract the central effects of DET. Therefore, while this compound might mitigate any peripheral side effects of DET mediated by 5-HT2 receptors, it would not be expected to alter its primary psychoactive and behavioral impact.
Experimental Framework: A Hypothetical Reconstruction
While the precise experimental details from the 1969 Winter study are not available, a typical investigation into the antagonism of psychedelic-induced behaviors in a rodent model would likely follow a structured protocol. Below is a plausible, illustrative experimental workflow.
Signaling Pathways
The interaction between DET and the 5-HT2A receptor, and the intended but ineffective antagonistic action of this compound, can be visualized at the cellular level.
Concluding Remarks
References
Xylamidine's Peripheral Serotonin Blockade: A Comparative Analysis Across Rodent Strains
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Xylamidine's effects, comparing its performance with an alternative and presenting supporting experimental data. This compound, a peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist, is a valuable tool for investigating the peripheral actions of serotonin without the confounding central nervous system effects, as it does not cross the blood-brain barrier.
This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Comparative Efficacy of this compound and Alternatives
This compound's primary application in the cited research is the antagonism of serotonin-induced effects, particularly anorexia and cardiovascular responses. The following tables present a comparative summary of its efficacy, alongside the alternative peripheral serotonin antagonist, BW 501C67.
Table 1: Antagonism of Serotonin-Induced Pressor Response in Pithed Rats
| Compound | Animal Strain | Dose (i.p.) | Effect |
| This compound | Spontaneously Hypertensive Rats (SHR) | 0.1 and 0.3 mg/kg | Antagonized the pressor response to intravenously injected serotonin.[1] |
| BW 501C67 | Spontaneously Hypertensive Rats (SHR) | 0.1 and 0.3 mg/kg | Antagonized the pressor response to intravenously injected serotonin.[1] |
Table 2: Effect on 5-HT-Induced Anorexia in Wistar Rats
| Treatment | Dose of 5-HT (s.c.) | Dose of this compound (s.c.) | Effect on Food Intake |
| 5-HT | 2.5 mg/kg | - | Significantly reduced food intake. |
| 5-HT | 5.0 mg/kg | - | Significantly reduced food intake (dose-dependent). |
| This compound + 5-HT | 2.5 mg/kg | 1.0 mg/kg | Significantly attenuated 5-HT-induced anorexia. |
| This compound + 5-HT | 2.5 mg/kg | 2.0 mg/kg | Significantly attenuated 5-HT-induced anorexia. |
| This compound + 5-HT | 5.0 mg/kg | 1.0 mg/kg | Significantly attenuated 5-HT-induced anorexia. |
| This compound + 5-HT | 5.0 mg/kg | 2.0 mg/kg | Significantly attenuated 5-HT-induced anorexia, but did not completely block it. |
| This compound alone | - | 0.5, 1.0, or 2.0 mg/kg | No significant effect on food intake. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Serotonin-Induced Anorexia in Rats
This experiment evaluates the ability of this compound to counteract the appetite-suppressing effects of peripherally administered serotonin.
Animals: Male Wistar rats (220-320 g) are housed in individual cages with water available ad libitum. They are habituated to a restricted feeding schedule for two weeks prior to the experiment, with food provided for a 4-hour period each day.
Procedure:
-
On the day of the experiment, rats are fasted overnight.
-
Thirty minutes before the presentation of food, rats are subcutaneously (s.c.) injected with either vehicle or this compound at doses of 0.5, 1.0, or 2.0 mg/kg.
-
Immediately before food presentation, rats receive a second s.c. injection of either vehicle or serotonin (5-hydroxytryptamine; 5-HT) at doses of 1.25, 2.5, or 5.0 mg/kg.
-
Food intake is then measured at regular intervals (e.g., 1, 2, and 4 hours) after food presentation.
Antagonism of Serotonin-Induced Pressor Response in Pithed Rats
This protocol assesses the ability of this compound to block the increase in blood pressure caused by serotonin in a model where central nervous system influences are eliminated.
Animals: Male Spontaneously Hypertensive Rats (SHR) are used.
Procedure:
-
The rats are anesthetized, and a pithing rod is inserted through the orbit and foramen magnum down the entire length of the spinal cord to destroy the central nervous system.
-
The animals are artificially ventilated.
-
A carotid artery is cannulated for blood pressure measurement.
-
This compound or BW 501C67 is administered intraperitoneally (i.p.) at doses of 0.1 and 0.3 mg/kg.
-
Serotonin is injected intravenously (i.v.) to induce a pressor (blood pressure raising) response.
-
The antagonism of the serotonin-induced pressor response by the pre-administered compound is recorded.[1]
Visualizing the Mechanism and Workflow
To further clarify the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: this compound's Mechanism of Action.
Caption: Workflow for 5-HT Induced Anorexia Experiment.
References
In Vivo Validation of Xylamidine's Antagonism of 5-HT Induced Pressor Response: A Comparative Guide
This guide provides a comparative analysis of Xylamidine's in vivo efficacy in antagonizing the pressor response induced by 5-hydroxytryptamine (5-HT). It is intended for researchers, scientists, and drug development professionals working on 5-HT receptor antagonists. This document summarizes experimental data, details methodologies for key in vivo experiments, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of 5-HT2A Receptor Antagonists
This compound has been demonstrated to be a potent antagonist of the peripheral vascular pressor response to 5-HT in vivo. The following table summarizes the available quantitative data comparing this compound and its analogs with other common 5-HT2A antagonists.
| Compound | Animal Model | Dosing (in vivo) | Observed Effect on 5-HT Induced Pressor Response | Alternative(s) |
| This compound | Pithed Rat | 0.1 and 0.3 mg/kg i.p. | Antagonized the pressor response to intravenously injected serotonin.[1] | Ketanserin, Mianserin, Metergoline, LY 53857[1] |
| BW 501C67 | Pithed Rat | 0.1 and 0.3 mg/kg i.p. | Antagonized the pressor response to intravenously injected serotonin.[1] | Ketanserin, Mianserin, Metergoline, LY 53857[1] |
| Ketanserin | Pithed Rat | 30 and 100 µg/kg i.v. | Dose-dependently blocked the tachycardic responses to 5-HT.[2] | Pirenperone, Ritanserin |
| Mianserin | Rat | ED50 between 0.03 and 0.9 mg/kg | Antagonized the elevation of serum corticosterone by quipazine (a central 5-HT effect). | This compound, BW 501C67 (for peripheral effects) |
| Metergoline | Rat | ED50 between 0.03 and 0.9 mg/kg | Antagonized the elevation of serum corticosterone by quipazine. | This compound, BW 501C67 (for peripheral effects) |
| LY 53857 | Rat | ED50 between 0.03 and 0.9 mg/kg | Antagonized the elevation of serum corticosterone by quipazine. | This compound, BW 501C67 (for peripheral effects) |
Experimental Protocols
In Vivo Antagonism of 5-HT Induced Pressor Response in the Pithed Rat
This protocol outlines the key steps for evaluating the in vivo efficacy of 5-HT antagonists in a pithed rat model.
1. Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized.
-
The trachea is cannulated to facilitate artificial respiration.
-
A stainless steel rod is inserted into the spinal canal via the orbit and foramen magnum to destroy the central nervous system (pithing), thereby eliminating central cardiovascular reflexes.
-
The carotid artery is cannulated for direct measurement of arterial blood pressure, and the jugular vein is cannulated for intravenous administration of substances.
2. Experimental Setup:
-
The animal is placed on a heated operating table to maintain body temperature.
-
The arterial cannula is connected to a pressure transducer to record blood pressure continuously.
-
The venous cannula is connected to an infusion pump for the administration of 5-HT and the antagonist.
3. Procedure:
-
A baseline blood pressure reading is established.
-
A dose-response curve for the pressor effect of 5-HT is generated by administering increasing doses of 5-HT intravenously.
-
The antagonist (e.g., this compound) or vehicle is administered intraperitoneally or intravenously.
-
After a suitable pre-treatment time, the 5-HT dose-response curve is re-determined in the presence of the antagonist.
4. Data Analysis:
-
The pressor response is quantified as the maximal increase in mean arterial pressure (MAP) from the baseline.
-
The antagonistic effect is determined by the rightward shift of the 5-HT dose-response curve.
-
Potency of the antagonist can be expressed as the dose that produces a certain level of inhibition (e.g., ID50) of the maximal 5-HT response.
Visualizations
Signaling Pathway of 5-HT Induced Vasoconstriction
The following diagram illustrates the signaling cascade initiated by the binding of 5-HT to the 5-HT2A receptor on vascular smooth muscle cells, leading to vasoconstriction.
Caption: 5-HT2A receptor signaling pathway in vasoconstriction.
Experimental Workflow for In Vivo Validation
The workflow for the in vivo validation of a 5-HT antagonist's effect on the pressor response is depicted below.
Caption: Experimental workflow for in vivo antagonist validation.
References
- 1. Antagonism of a peripheral vascular but not an apparently central serotonergic response by this compound and BW 501C67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical 5-HT2 receptor mediating tachycardia in pithed rats: pharmacological correlation with the 5-HT2A receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Peripherally Restricted PAR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of emerging peripherally restricted antagonists targeting the Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory, pain, and respiratory disorders, making it a significant therapeutic target.[1][2] The development of potent and selective PAR2 antagonists has been a key objective in the field. This document focuses on a comparative analysis of several novel antagonists, with a focus on their in vitro and in vivo performance, supported by experimental data and methodologies.
Introduction to PAR2 Antagonism
PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, exposing a tethered ligand that binds to the receptor and initiates signaling.[1][3] This activation triggers multiple downstream signaling cascades, including Gq-mediated calcium (Ca2+) mobilization and mitogen-activated protein kinase (MAPK) pathways, which contribute to its diverse physiological and pathological roles.[1] The antagonists discussed herein are designed to block these activation and signaling events, offering potential therapeutic benefits.
Comparative Efficacy of Novel PAR2 Antagonists
This section details the efficacy of several novel peripherally restricted PAR2 antagonists, including C391, GB88, and P2pal-18S. These compounds represent different chemical classes and exhibit distinct pharmacological profiles.
Data Presentation: In Vitro Potency and Signaling Inhibition
The following table summarizes the in vitro potency of these antagonists in inhibiting PAR2-mediated signaling pathways. The data has been compiled from various studies to provide a comparative overview.
| Antagonist | Target Pathway | Assay System | Agonist Used | IC50 (µM) | Reference |
| C391 | Ca2+ Signaling | 16HBE14o- cells | 2-at-LIGRL-NH2 | 1.3 | |
| MAPK (ERK1/2) Signaling | 16HBE14o- cells | 2-at-LIGRL-NH2 | ~3-10 | ||
| GB88 | Ca2+ Signaling | HT29 cells | 2f-LIGRLO-NH2 | 1.1 | |
| Ca2+ Signaling | HT29 cells | Trypsin | 3.6 | ||
| P2pal-18S | Ca2+ Signaling | Mouse pancreatic acinar cells | SLIGRL-NH2 | Dose-dependent inhibition |
In Vivo Efficacy
| Antagonist | Animal Model | Disease Model | Key Findings | Reference |
| C391 | Mice | Mast cell degranulation-induced thermal hyperalgesia | Dose-dependently blocked thermal hyperalgesia (75 μg maximum effect). | |
| Mice | Alternaria alternata-induced asthma indicators | Attenuated inflammation, mucus production, and airway hyperresponsiveness. | ||
| GB88 | Rats | PAR2-mediated paw edema | Orally active and attenuated paw edema at 10 mg/kg. | |
| P2pal-18S | Mice | Acute experimental biliary pancreatitis | Reduced the severity of pancreatitis. | |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated disease progression, demyelination, and CNS infiltration of immune cells. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
In Vitro Calcium (Ca2+) Signaling Assay
-
Cell Lines: Human bronchial epithelial cells (16HBE14o-) or human colorectal carcinoma cells (HT29) naturally expressing PAR2 are commonly used.
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist (e.g., C391, GB88) is pre-incubated with the cells for a specified duration (e.g., 2 minutes for C391).
-
A PAR2 agonist (e.g., 2-at-LIGRL-NH2, trypsin) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
IC50 values are calculated from concentration-response curves.
-
MAPK (ERK1/2) Phosphorylation Assay
-
Cell Line: 16HBE14o- cells.
-
Procedure:
-
Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
A PAR2 agonist is added to stimulate the cells for a short period (e.g., 5 minutes).
-
Cell lysates are collected, and protein concentration is determined.
-
Phosphorylated ERK1/2 and total ERK1/2 levels are quantified using techniques like In-Cell Western (ICW) or standard Western blotting with specific antibodies.
-
The ratio of phosphorylated to total ERK1/2 is calculated to determine the inhibitory effect of the antagonist.
-
In Vivo Thermal Hyperalgesia Model
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
A baseline thermal sensitivity is established using a hot plate or radiant heat source.
-
The PAR2 antagonist (e.g., C391) is co-injected with a mast cell degranulating agent (e.g., compound 48/80) into the hind paw.
-
Thermal latency (the time to paw withdrawal) is measured at various time points after injection.
-
An increase in thermal latency in the presence of the antagonist indicates a reduction in hyperalgesia.
-
Signaling Pathways and Experimental Workflows
PAR2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by PAR2, which are targeted by the compared antagonists.
Caption: PAR2 activation and downstream signaling pathways targeted by antagonists.
Experimental Workflow for In Vitro Antagonist Screening
This diagram outlines the typical workflow for screening and characterizing novel PAR2 antagonists in vitro.
References
- 1. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of Xylamidine and Sarpogrelate on Vascular Smooth Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Xylamidine and sarpogrelate, focusing on their effects on vascular smooth muscle. While direct head-to-head studies are not currently available in published literature, this document synthesizes existing data to offer an objective comparison of their mechanisms of action, receptor selectivity, and reported effects on vascular smooth muscle cells (VSMCs).
Executive Summary
Both this compound and sarpogrelate are antagonists of serotonin (5-hydroxytryptamine, 5-HT) receptors, which play a crucial role in vascular smooth muscle tone and proliferation. Sarpogrelate is a well-characterized selective 5-HT2A receptor antagonist with demonstrated inhibitory effects on VSMC proliferation and migration. This compound is known as a peripherally acting 5-HT receptor antagonist, with evidence suggesting activity at 5-HT2 receptors.[1] However, its specific effects on VSMC proliferation and migration have not been extensively studied. This guide will compare the two compounds based on available data, highlighting their known attributes and identifying areas where further research is needed.
Mechanism of Action and Receptor Profile
Sarpogrelate
Sarpogrelate is a selective antagonist of the 5-HT2A receptor.[2] The binding of serotonin to this receptor on VSMCs initiates a signaling cascade that leads to vasoconstriction, as well as cellular proliferation and migration, processes that are implicated in vascular pathologies like atherosclerosis and restenosis.[2] By blocking the 5-HT2A receptor, sarpogrelate effectively inhibits these downstream effects.
This compound
This compound is described as a peripheral 5-HT receptor antagonist. It has been shown to be a potent antagonist of the 5-HT2 receptor-mediated contractile response in vascular smooth muscle. However, its precise binding affinities for the different 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) are not as well-defined as those for sarpogrelate. It is known for its inability to cross the blood-brain barrier, making it a useful tool for studying peripheral serotonergic systems.
Table 1: Comparison of Receptor Profile and Mechanism of Action
| Feature | This compound | Sarpogrelate |
| Primary Target | Peripheral 5-HT Receptors (evidence for 5-HT2 antagonism) | Selective 5-HT2A Receptor |
| Mechanism of Action | Antagonist | Antagonist |
| Effect on VSMC Contraction | Antagonizes 5-HT-induced contraction | Inhibits 5-HT-induced vasoconstriction |
| Blood-Brain Barrier Permeability | Low | Not specified |
Effects on Vascular Smooth Muscle Cell Proliferation and Migration
Sarpogrelate
Numerous studies have demonstrated that sarpogrelate inhibits serotonin-induced proliferation of VSMCs. This anti-proliferative effect is specific to 5-HT-mediated pathways, as sarpogrelate does not inhibit proliferation induced by other growth factors such as platelet-derived growth factor (PDGF) or endothelin. The inhibition of proliferation is associated with the blockade of the cell cycle at the G1 phase. Sarpogrelate has also been shown to suppress the migration of VSMCs, a key process in the development of intimal hyperplasia.
This compound
Direct experimental data on the effects of this compound on vascular smooth muscle cell proliferation and migration is limited. Based on its antagonism of 5-HT2 receptors, it can be hypothesized that this compound may also inhibit 5-HT-induced VSMC proliferation and migration. However, without direct experimental evidence, this remains speculative.
Table 2: Effects on Vascular Smooth Muscle Cells
| Effect | This compound | Sarpogrelate |
| Inhibition of Proliferation | Data not available | Demonstrated to inhibit 5-HT-induced proliferation |
| Inhibition of Migration | Data not available | Demonstrated to inhibit 5-HT-induced migration |
| Effective Concentration | Not determined | Maximal inhibition of proliferation at 1 µM |
Signaling Pathways
Sarpogrelate
The inhibitory effects of sarpogrelate on VSMC function are mediated through the modulation of specific intracellular signaling pathways. Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, increases intracellular calcium concentrations and activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, are activated, leading to the expression of proto-oncogenes like c-fos and c-jun, which drive cell proliferation. Sarpogrelate blocks these events by preventing the initial receptor activation.
References
- 1. Effects of this compound on peripheral 5-hydroxytryptamine-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Xylamidine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial safety protocols and logistical guidance for the handling of Xylamidine, a peripherally selective serotonin 5-HT2A and 5-HT2C receptor antagonist. Adherence to these procedures is vital for minimizing risk and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the information from its Safety Data Sheet (SDS).
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-impermeable gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep apart from foodstuff containers or incompatible materials. |
Spill and Disposal Management
In the event of a spill or when disposing of this compound waste, the following procedures must be followed to mitigate environmental contamination and ensure safety.
| Procedure | Step-by-Step Guidance |
| Spill Response | 1. Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak. 2. Ventilate: Ensure adequate ventilation. 3. Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. 4. Equip: Use personal protective equipment, including chemical impermeable gloves. Remove all sources of ignition. 5. Clean-up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. |
| Disposal | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. |
Experimental Workflow and Signaling Pathway
To provide a practical context for the use of this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway it targets.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
